3-(1H-indol-3-yl)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKBLDDGNWKWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368727 | |
| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-45-0 | |
| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyanoacetyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry. The document details experimental protocols, presents key analytical data in a structured format, and illustrates the mechanistic relevance of this compound's derivatives in cancer research.
Introduction
This compound, also known as 3-cyanoacetylindole, is a key synthetic intermediate. The indole nucleus is a "privileged structure" in drug discovery, appearing in numerous natural products and pharmaceuticals.[1] The introduction of the reactive β-ketonitrile moiety at the 3-position of the indole ring provides a versatile handle for the construction of a wide array of more complex heterocyclic systems.[2][3][4] Derivatives of this compound, particularly indole-3-glyoxylamides, have garnered significant attention for their potent biological activities, including anticancer properties through the inhibition of tubulin polymerization.[5][6] This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this valuable compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct cyanoacetylation of indole with cyanoacetic acid, activated by acetic anhydride.[7] This method is advantageous due to its high yields and relatively simple procedure.
Experimental Protocol: Cyanoacetylation of Indole
This protocol is based on established literature procedures for the cyanoacetylation of indoles.[7]
Materials:
-
Indole
-
Cyanoacetic acid
-
Acetic anhydride
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole (1.0 equivalent) and cyanoacetic acid (1.05 equivalents).
-
Addition of Acetic Anhydride: To this mixture, add acetic anhydride (2.5 equivalents) in one portion.
-
Reaction: Heat the reaction mixture to 60-70°C with continuous stirring. The reaction is typically complete within 5-10 minutes, often accompanied by the precipitation of the product.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation and Filtration: Add ethanol to the reaction mixture to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Synthesis Workflow
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections provide typical analytical data and detailed protocols for the characterization of this compound.
Physical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 241°C |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| ¹H NMR (DMSO-d₆) | δ 12.2 (s, 1H, NH), 8.3 (d, 1H), 8.2 (s, 1H), 7.5 (d, 1H), 7.2 (m, 2H), 4.5 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ 183.1, 137.0, 134.5, 126.5, 123.8, 122.5, 121.5, 115.8, 112.8, 112.0, 31.5 |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2260 (C≡N stretch), ~1650 (C=O stretch) |
| Mass Spec (ESI-MS) | m/z 185.07 [M+H]⁺ |
Experimental Protocols for Characterization
Sample Preparation: [8][9][10][11]
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Spectrometer: 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a larger number of scans due to the lower natural abundance of ¹³C.
Sample Preparation (KBr Pellet Method): [2][7][12][13][14]
-
Ensure all equipment (agate mortar, pestle, and pellet press) is clean and dry.
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into the agate mortar.
-
Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the die of a hydraulic pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Mode: Transmission.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Background: Run a background spectrum of a blank KBr pellet.
Sample Preparation (Electrospray Ionization - ESI): [15][16][17][18][19]
-
Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.
-
Filter the final solution through a syringe filter (0.2 or 0.45 µm) into a clean mass spectrometry vial.
Data Acquisition:
-
Spectrometer: Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).
Application in Drug Discovery: Inhibition of Tubulin Polymerization
This compound is a precursor to a class of compounds known as indole-3-glyoxylamides, which have shown significant potential as anticancer agents.[5] Many of these derivatives function as microtubule inhibitors by disrupting tubulin polymerization, a critical process for cell division.[6][20]
Mechanism of Action of Indole-3-Glyoxylamide Derivatives
Certain indole-3-glyoxylamide derivatives, such as D-24851, have been shown to inhibit tubulin polymerization.[1][21][22] While some compounds in this class interact with the colchicine binding site on β-tubulin, D-24851 appears to bind to a novel site, leading to microtubule destabilization.[21][23][24][25][26][27] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[5][28]
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for an indole-3-glyoxylamide derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a highly valuable and accessible synthetic intermediate. The straightforward cyanoacetylation of indole provides an efficient route to this compound, which can be readily characterized by standard spectroscopic techniques. Its utility is underscored by its role as a precursor to potent biologically active molecules, such as indole-3-glyoxylamide-based tubulin polymerization inhibitors. This guide provides the essential experimental details and theoretical background to support further research and development in this promising area of medicinal chemistry.
References
- 1. D-24851, a novel synthetic microtubule inhibitor, exerts curative antitumoral activity in vivo, shows efficacy toward multidrug-resistant tumor cells, and lacks neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. sites.bu.edu [sites.bu.edu]
- 12. eng.uc.edu [eng.uc.edu]
- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 14. m.youtube.com [m.youtube.com]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 18. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. organomation.com [organomation.com]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. selleckchem.com [selleckchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document includes key physicochemical data, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics.
Chemical Identity and Physical Properties
This compound, also commonly known as 3-(cyanoacetyl)indole, is a stable crystalline powder, appearing as a white to light yellow or light orange solid.[1] It serves as a pivotal intermediate in the synthesis of a wide range of more complex indole-containing molecules.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-(Cyanoacetyl)indole, 3-cyanoacetylindole | [1][2] |
| CAS Number | 20356-45-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O | [2] |
| Molecular Weight | 184.19 g/mol | [2] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 245 °C (decomposition) | [1] |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Insoluble in water. | [2][4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, highlighting its accessibility for research and development. A prevalent and efficient method involves the acylation of indole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.[5][6]
Experimental Protocol: Synthesis via Acylation of Indole
This protocol is based on the method described by Bergman et al., which provides high yields of the desired product.[5]
Materials:
-
Indole
-
Cyanoacetic acid
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of indole (1.0 equivalent) in dichloromethane, add cyanoacetic acid (1.1 equivalents).
-
To this stirred mixture, add acetic anhydride (1.5 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to 60-70 °C and stirred for approximately 5-10 minutes, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.3 | br s | - | N1-H | |
| 8.32 | d | 3.2 | H2 | |
| 8.15 | d | 7.8 | H4 | |
| 7.55 | d | 8.1 | H7 | |
| 7.25 - 7.35 | m | - | H5, H6 | |
| 4.35 | s | - | CH₂ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| 183.5 | C=O | |||
| 137.2 | C7a | |||
| 134.8 | C2 | |||
| 126.5 | C3a | |||
| 124.0 | C6 | |||
| 122.8 | C5 | |||
| 121.5 | C4 | |||
| 116.8 | C≡N | |||
| 112.5 | C7 | |||
| 112.0 | C3 | |||
| 28.5 | CH₂ |
Note: NMR data is based on typical values for this compound and may vary slightly depending on the solvent and experimental conditions.[1][7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3150 | Strong, Broad | N-H stretch (indole) |
| ~2260-2240 | Medium | C≡N stretch (nitrile) |
| ~1650-1630 | Strong | C=O stretch (ketone) |
| ~1600-1450 | Medium | C=C stretch (aromatic) |
| ~1350-1300 | Medium | C-N stretch |
Note: The exact peak positions may vary.[8][9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI | 185.07 | 207.05 | 157, 144, 116 |
Note: Fragmentation patterns can provide further structural information.
Chemical Reactivity and Applications in Synthesis
This compound is a highly versatile building block in organic synthesis due to the presence of multiple reactive sites: the active methylene group, the ketone, the nitrile, and the indole ring itself.[5][10]
Its reactivity allows for its use in a variety of condensation and multicomponent reactions to construct a diverse array of heterocyclic systems, including:
-
Pyridines: It is a common precursor for the synthesis of highly substituted pyridine derivatives.[5]
-
Pyranes: It readily participates in reactions to form various pyran-containing compounds.[5][6]
-
Pyrazoles: It can be used in the synthesis of pyrazole-fused heterocycles.[10]
-
Spirooxindoles: It is a key reactant in the one-pot synthesis of complex spirooxindole derivatives.[11]
DOT Diagram: Reactivity Overview
Caption: Synthetic utility of this compound.
Biological Significance and Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making it a valuable scaffold in drug discovery.[1][12]
Derivatives have been investigated for their potential as:
-
Anticancer agents: The indole nucleus is a key feature in many compounds that inhibit cancer cell proliferation.[12]
-
Anti-inflammatory agents: Certain derivatives have shown promise in modulating inflammatory pathways.[7][13]
-
Antifungal agents: The core structure has been incorporated into novel antifungal compounds.[8]
The biological activity of indole-containing compounds is often attributed to their ability to interact with various biological targets. For instance, some indole derivatives have been shown to modulate signaling pathways such as the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.[14]
DOT Diagram: Potential Signaling Pathway Modulation by Indole Derivatives
Caption: Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives.
This guide serves as a technical resource for professionals in the fields of chemical research and drug development, providing essential information on this compound to facilitate its synthesis, characterization, and application in creating novel and potentially therapeutic molecules.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a detailed synthetic protocol for 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development efforts in the synthesis of novel heterocyclic compounds.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for the unsubstituted parent compound is not readily found in a single source, data from closely related analogs and spectral databases allow for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of substituted analogs, are presented below. The spectra for substituted derivatives are often recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). For instance, the ¹H NMR spectrum of 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile was recorded in DMSO-d₆.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | Broad singlet | NH (Indole) |
| ~8.1 | Doublet | H-4 |
| ~7.8 | Doublet | H-2 |
| ~7.4 | Doublet | H-7 |
| ~7.2-7.3 | Multiplet | H-5, H-6 |
| ~4.0 | Singlet | CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O |
| ~137 | C-7a |
| ~135 | C-2 |
| ~126 | C-3a |
| ~124 | C-6 |
| ~123 | C-4 |
| ~122 | C-5 |
| ~115 | C-3 |
| ~113 | CN |
| ~112 | C-7 |
| ~30 | CH₂ |
Note: The predicted chemical shifts are based on data from various substituted analogs of this compound and may vary depending on the solvent and experimental conditions.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are expected in the following regions:
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (Indole) |
| ~2250 | C≡N stretch (Nitrile) |
| ~1680 | C=O stretch (Ketone) |
| ~1600, 1450 | C=C stretch (Aromatic) |
Note: The predicted wavenumbers are based on typical absorption regions for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 184. The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the indole ring. The predicted monoisotopic mass is 184.0637 g/mol .[3]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 3-cyanoacetyl indoles involves the reaction of an indole with cyanoacetic acid in the presence of a dehydrating agent, such as acetic anhydride. This method generally provides high yields of the desired product.
Procedure:
-
To a stirred solution of indole (1 equivalent) in acetic anhydride (5-10 equivalents), add cyanoacetic acid (1.1-1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C for a short period (e.g., 5-10 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
This synthetic approach is highlighted as a high-yield method in several reviews on the chemistry of 3-cyanoacetyl indoles.
Workflow and Data Analysis
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. Researchers can utilize this information for the development of novel indole-based compounds with potential therapeutic applications.
References
The Nitrile Group in 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Gateway to Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetylindole, stands as a versatile and highly reactive precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique chemical architecture, featuring a reactive nitrile group, an active methylene group, and an indole nucleus, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the reactivity of the nitrile group within this molecule, detailing its role in the construction of biologically active scaffolds, and presents experimental protocols and the signaling pathways influenced by its derivatives.
Core Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the electrophilic nature of the nitrile carbon and the nucleophilicity of the adjacent methylene group. This dual reactivity allows it to participate in a wide range of chemical transformations, most notably multicomponent reactions, which are highly efficient for generating molecular complexity in a single step.
The nitrile group, a carbon-nitrogen triple bond, is a key functional group in organic synthesis. In this compound, its reactivity is influenced by the adjacent carbonyl group, which enhances the electrophilicity of the nitrile carbon. Spectroscopic analysis is a fundamental tool for tracking the transformation of the nitrile group during chemical reactions.
| Spectroscopic Data | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Notes |
| FTIR: C≡N Stretch | ~2200-2260 | The C≡N stretching vibration in the starting material appears as a sharp, intense peak in this region. The exact position can be influenced by conjugation. Disappearance of this peak is a clear indicator of the nitrile group's participation in a reaction. |
| ¹³C NMR: Nitrile Carbon | ~115-125 | The carbon atom of the nitrile group typically resonates in this downfield region of the ¹³C NMR spectrum. A significant shift or disappearance of this signal in the product spectrum confirms the transformation of the nitrile. |
Multicomponent Reactions: A Powerful Synthetic Tool
This compound is a favored substrate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and offer rapid access to diverse chemical libraries for drug discovery. The nitrile group is often directly involved in the cyclization steps of these reactions, leading to the formation of nitrogen-containing heterocycles.
A prime example is the synthesis of highly substituted pyridines. In these reactions, the nitrile group can participate in the cyclization cascade, ultimately becoming part of the newly formed pyridine ring or a substituent upon it.
Experimental Protocols
Synthesis of 2-Amino-6-(1H-indol-3-yl)-4-phenylpyridine-3,5-dicarbonitrile
This protocol details a one-pot, three-component synthesis of a highly functionalized pyridine derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (10 mL).
-
Piperidine (0.2 mmol) is added to the mixture as a catalyst.
-
The reaction mixture is stirred at room temperature for a specified time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the pure product.
| Reactant | Molar Ratio | Role |
| This compound | 1 | Precursor |
| Benzaldehyde | 1 | Electrophile |
| Malononitrile | 1 | Nucleophile |
| Piperidine | 0.2 | Catalyst |
This is a representative protocol. Reaction times and yields will vary depending on the specific substrates and conditions used.
Biological Significance and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound often exhibit significant biological activities, making them attractive candidates for drug development. In particular, derivatives such as indolyl-pyrimidines and pyranopyrazoles have been investigated for their potential as anticancer agents.
Indolyl-Pyrimidine Derivatives as EGFR Inhibitors
Certain indolyl-pyrimidine derivatives synthesized from precursors related to this compound have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor growth.
The diagram above illustrates the inhibition of the EGFR signaling pathway by an indolyl-pyrimidine derivative. By blocking EGFR, the downstream PI3K/Akt/mTOR pathway is suppressed, leading to a reduction in cancer cell proliferation and survival.
Pyranopyrazole Derivatives as p38 MAP Kinase Inhibitors
Another class of compounds accessible from this compound are pyranopyrazoles. Some of these derivatives have been identified as potential inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[2][3][4] The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Inhibition of p38 MAP kinase can modulate inflammatory responses and induce apoptosis in cancer cells.
This diagram shows how a pyranopyrazole derivative can inhibit the p38 MAPK pathway. By blocking the activity of p38 MAP kinase, the activation of downstream transcription factors like AP-1 is prevented, thereby modulating inflammatory and apoptotic responses.
Quantitative Data on Biological Activity
The biological efficacy of compounds derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolyl-Pyrimidine | EGFR | MCF-7 (Breast) | 5.1 | [1] |
| Indolyl-Pyrimidine | EGFR | HepG2 (Liver) | 5.02 | [1] |
| Indolyl-Pyrimidine | EGFR | HCT-116 (Colon) | 6.6 | [1] |
| Pyranopyrazole | p38 MAP Kinase | (Binding Affinity) | -10.99 kcal/mol | [2][3] |
Conclusion
The nitrile group in this compound is a highly reactive and synthetically valuable functional group. Its participation in a variety of chemical transformations, particularly multicomponent reactions, provides efficient access to a wide range of complex heterocyclic compounds. Many of these derivatives have shown promising biological activities, including the inhibition of key signaling pathways implicated in cancer, such as the EGFR and p38 MAPK pathways. This makes this compound a molecule of significant interest for drug discovery and development, offering a versatile platform for the generation of novel therapeutic agents. Further exploration of the synthetic potential of this compound and the biological mechanisms of its derivatives will undoubtedly continue to be a fruitful area of research.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | Semantic Scholar [semanticscholar.org]
The Versatile Building Block: A Technical Guide to 3-(1H-indol-3-yl)-3-oxopropanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and extensive applications of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a pivotal building block in the construction of diverse and biologically significant heterocyclic scaffolds. Its unique trifunctional nature, comprising an indole nucleus, a keto group, and a nitrile function, renders it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules, particularly through multicomponent reactions. This guide provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting compounds.
Synthesis of this compound
The preparation of this compound is typically achieved through the cyanoacetylation of indole. Various methods have been reported, often involving the reaction of indole with cyanoacetic acid derivatives in the presence of a coupling agent or via an acid chloride intermediate.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Multicomponent Reactions
This compound is a cornerstone in multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of complex heterocyclic systems. These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, making them highly attractive in modern organic synthesis and drug discovery.
Synthesis of Substituted Pyridines
This building block is extensively used in the synthesis of highly functionalized pyridine derivatives. Typically, a one-pot condensation involving an aldehyde, this compound, another active methylene compound, and an ammonium source leads to the formation of the pyridine ring.
| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | L-proline / EtOH | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-proline / EtOH | 95 | [1] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | L-proline / EtOH | 90 | [1] |
| 4 | Thiophene-2-carbaldehyde | Malononitrile | L-proline / EtOH | 88 | [1] |
| 5 | Benzaldehyde | Ethyl cyanoacetate | (NH4)2CO3 / H2O | High | [2] |
| 6 | Various Aromatic Aldehydes | 2-Acetylpyridine | NH4OAc / Solvent-free | High | [3] |
A mixture of benzaldehyde (1 mmol), this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL) is stirred at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyridine derivative.
Synthesis of Substituted Pyrans
The reactivity of this compound also extends to the synthesis of pyran-annulated systems. In a typical reaction, it is condensed with an aldehyde and another active methylene compound, such as malononitrile or a 1,3-dicarbonyl compound, often under the influence of a basic catalyst.
| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | Piperidine / EtOH | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine / EtOH | 92 | [4] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Piperidine / EtOH | 96 | [4] |
| 4 | Isatin | Malononitrile | L-proline / EtOH | 85 | [4] |
| 5 | Benzaldehyde | Dimedone | Fe3O4@SiO2-NH2@Pd / EtOH | >90 | [5] |
To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), a catalytic amount of piperidine (0.1 mmol) is added. The mixture is stirred at room temperature for 5-10 minutes. Then, this compound (1 mmol) is added, and the reaction mixture is stirred at reflux for 3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from ethanol to give the pure pyran derivative.
Biological Significance and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound often exhibit significant biological activities, making them attractive candidates for drug development. The indole moiety itself is a privileged structure in medicinal chemistry, and its incorporation into pyridine and pyran rings can lead to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity and Associated Signaling Pathways
Many pyridine and pyran derivatives synthesized using this building block have demonstrated promising anticancer activities. For instance, certain pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of the RalA signaling pathway, which is implicated in the proliferation of hepatocellular carcinoma.[6] Another important mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[7]
Caption: Inhibition of the RalA signaling pathway by pyrano[2,3-c]pyrazole derivatives.
Caption: Workflow from synthesis to biological evaluation of novel heterocyclic compounds.
Conclusion
This compound has firmly established itself as a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of reactions, particularly multicomponent strategies, provides a straightforward and efficient entry into complex and biologically relevant heterocyclic systems. The continued exploration of the reactivity of this synthon is expected to unveil novel molecular architectures with significant potential in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers aiming to harness the synthetic power of this remarkable indole derivative.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1H-indol-3-yl)-3-oxopropanenitrile: Discovery, History, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-indol-3-yl)-3-oxopropanenitrile, also commonly referred to as 3-cyanoacetylindole, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its indole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. The presence of a reactive β-keto-nitrile moiety makes it a valuable building block for the construction of a wide array of complex heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthetic utility of this important compound, with a focus on its application in the synthesis of diverse molecular architectures. While the core molecule itself has not been extensively profiled for its biological activity, its derivatives have shown promise in various therapeutic areas, highlighting the importance of this compound as a key starting material.
Discovery and History
The first documented synthesis of this compound was reported in 1967 by Washida and co-workers.[1] Their pioneering work laid the foundation for the use of this compound as a versatile precursor in organic synthesis. Following its initial discovery, several other synthetic routes have been developed, offering improved yields and milder reaction conditions. A notable alternative was described in 1978 by Gorbunova and Suvorov, who synthesized the compound from 5-(3-indolyl)isoxazole-3-carboxylic acid.[1] These early methods have been refined over the years, and today, this compound is readily accessible through various synthetic strategies, solidifying its role as a fundamental building block in the synthesis of indole-containing heterocyclic compounds.[1]
Physicochemical and Spectroscopic Data
The structural and physicochemical properties of this compound have been well-characterized.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O | [2] |
| Molecular Weight | 184.19 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 89 - 91 °C | [3] |
| XLogP3 | 1.9 | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.32 – 8.30 (m, 1H), 7.84 (s, 1H), 7.42 – 7.39 (m, 1H), 7.36 – 7.31 (m, 2H), 7.28 – 7.23 (m, 4H), 4.25 (t, J = 7.1 Hz, 2H), 3.86 (s, 2H), 2.47 (t, J = 6.8 Hz, 2H), 2.13 – 2.06 (m, 2H), 1.69 – 1.61 (m, 2H) | [3] |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 180.6, 136.8, 135.2, 133.8, 132.8, 128.6, 126.3, 124.1, 123.4, 122.5, 115.0, 114.3, 110.3, 90.0, 80.6, 47.0, 29.7, 28.9, 25.7, 19.0 | [3] |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₂₃H₂₀ClN₂O: 375.1264, found: 375.1266 | [3] |
| Infrared (IR) | Data not readily available in searched literature. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of indole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.
Reagents and Equipment:
-
Indole
-
Cyanoacetic acid
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve indole in acetic anhydride.
-
To this solution, add cyanoacetic acid portion-wise with stirring.
-
Heat the reaction mixture at 60-70 °C for approximately 5-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]
Use in Multicomponent Reactions: Synthesis of Pyridine Derivatives
This compound is a key reactant in various multicomponent reactions for the synthesis of complex heterocyclic structures. One such example is the synthesis of substituted pyridines.
Reagents and Equipment:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
An active methylene compound (e.g., malononitrile)
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, the active methylene compound, and ammonium acetate in a suitable solvent like ethanol or acetic acid.[4]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research specifically investigating the biological activity and effects on signaling pathways of this compound itself. The primary focus of research has been on its utility as a synthetic intermediate.
However, the indole scaffold is a well-established pharmacophore, and numerous derivatives synthesized from this compound have demonstrated significant biological activities. These activities include:
-
Antifungal Properties: Certain heterocyclic compounds derived from this indole precursor have shown promising antifungal activity against various fungal strains.[2]
-
Anti-inflammatory Effects: Derivatives incorporating the N-acylhydrazone moiety have been investigated for their anti-inflammatory potential.[5]
-
Anticancer Activity: A variety of complex molecules synthesized using this compound as a starting material have been evaluated for their cytotoxic effects against different cancer cell lines.[1]
The biological activities of these derivatives are diverse and depend on the specific heterocyclic system and substituents appended to the indole core. The mechanisms of action are often complex and can involve the modulation of various signaling pathways. For instance, some indole compounds are known to interact with the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation and survival.[6]
It is important to emphasize that these biological activities are properties of the derivatives and cannot be directly attributed to the parent compound, this compound. Further research is warranted to explore the intrinsic biological profile of this core molecule.
Conclusion
This compound is a historically significant and synthetically valuable compound that has served as a cornerstone in the construction of a multitude of complex indole-containing heterocycles. Its straightforward synthesis and the reactivity of its β-keto-nitrile functionality make it an indispensable tool for medicinal chemists and organic synthesis researchers. While the biological properties of the core molecule remain largely unexplored, the diverse and potent activities of its derivatives underscore its importance in drug discovery and development. Future investigations into the intrinsic biological effects of this compound could unveil new therapeutic applications for this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-(1H-indol-3-yl)-3-oxopropanenitrile
A Technical Guide for Researchers and Drug Development Professionals
The 3-(1H-indol-3-yl)-3-oxopropanenitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, exhibiting potent anticancer, antifungal, antibacterial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have been extensively evaluated for various biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.
Anticancer Activity
The anticancer potential of these derivatives has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazole-Pyrazoline Hybrid | A549 (Lung Carcinoma) | Not specified | [1] |
| Thiazole-Pyrazoline Hybrid | MCF-7 (Breast Adenocarcinoma) | Not specified | [1] |
| Thiazole-Pyrazoline Hybrid | C6 (Glioblastoma) | 4.33 ± 1.04 | [2] |
| Indole-based 1,3,4-Oxadiazole | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 | [3] |
| Indole-based 1,3,4-Oxadiazole | A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [3] |
| Indole-based 1,3,4-Oxadiazole | A375 (Melanoma) | 8.07 ± 1.36 | [3] |
| 3-(3-oxoaryl) Indole Derivative | B16F10 (Murine Melanoma) | Not specified | [4] |
| 3-(3-oxoaryl) Indole Derivative | MCF7 (Breast Cancer) | Not specified | [4] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of the this compound scaffold have shown promising activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antifungal Activity:
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-Thiadiazole Derivative | Candida albicans | 3.125 | [5] |
| Indole-Triazole Derivative | Candida albicans | 3.125 | [5] |
| Indole-Triazole Derivative | Candida krusei | 6.25 | [5] |
| 3-Substituted Oxindole | Aspergillus niger | 7.5 | [6] |
| 1-(1H-indol-3-yl) Derivative | Candida spp. | Not specified | [7] |
Antibacterial Activity:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-Thiadiazole Derivative | Staphylococcus aureus | 6.25 | [5] |
| Indole-Triazole Derivative | Staphylococcus aureus | 6.25 | [5] |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Escherichia coli ATCC25915 | 1.0 (mg/mL) | [8] |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Staphylococcus aureus ATCC25923 | 1.0 (mg/mL) | [8] |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Klebsiella pneumoniae ATCC29212 | 2.0 (mg/mL) | [8] |
| Pyrazolo[3,4-b]pyridine-5-carbonitrile | Pseudomonas aeruginosa ATCC10145 | 1.0 (mg/mL) | [8] |
| 3-Alkylidene-2-Indolone Derivative | Staphylococcus aureus ATCC 4220 | 0.5 | [9] |
| 3-Alkylidene-2-Indolone Derivative | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.5 | [9] |
Anti-inflammatory Activity
Certain derivatives have been investigated for their ability to modulate inflammatory responses in vivo. A notable example is the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which has demonstrated significant anti-inflammatory effects.[10][11]
| Compound | Animal Model | Assay | Effect | Reference |
| JR19 (10 mg/kg) | Mice | Carrageenan-induced peritonitis | 59% reduction in leukocyte migration | [11] |
| JR19 (20 mg/kg) | Mice | Carrageenan-induced peritonitis | 52% reduction in leukocyte migration | [11] |
| JR19 (10 mg/kg) | Mice | Subcutaneous air pouch | 66% reduction in cell migration | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 50 μL of MTT reagent to each well and incubate in the dark for up to 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Discard the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Peritonitis in Mice
The carrageenan-induced peritonitis model is a common in vivo assay to evaluate the anti-inflammatory activity of compounds by measuring their effect on leukocyte migration.
Protocol:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., JR19) or vehicle (e.g., saline with Tween 80) to the mice via an appropriate route (e.g., intraperitoneally). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Peritonitis: After a set period (e.g., 30 minutes), induce peritonitis by intraperitoneally injecting a solution of carrageenan (e.g., 1% in saline).
-
Peritoneal Lavage: After a specific time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting a known volume of heparinized phosphate-buffered saline (PBS).
-
Leukocyte Counting: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter. Differential cell counts can be performed on stained cytospin preparations.
-
Data Analysis: Compare the number of migrated leukocytes in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of leukocyte migration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by derivatives of the this compound scaffold.
Anticancer Mechanism: Modulation of EGFR and p53-MDM2 Pathway
Certain indole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. For instance, a novel series of indole derivatives has been found to suppress the growth of A549 and K562 cancer cells by modulating the EGFR and p53-MDM2 mediated pathway. This modulation leads to apoptosis and cell cycle arrest in the G2/M phase.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Theoretical Exploration of 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical underpinnings of the electronic structure of 3-(1H-indol-3-yl)-3-oxopropanenitrile, a molecule of significant interest in medicinal chemistry. While direct comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes findings from closely related 3-acylindole analogues to provide a robust understanding of its electronic properties. By examining data from molecules such as 3-acetylindole and indole-3-carbaldehyde, we can infer and illustrate the key electronic features that govern the reactivity and potential biological activity of this compound.
Core Concepts in Electronic Structure Analysis
The electronic behavior of a molecule is fundamentally dictated by the distribution of its electrons in various molecular orbitals. Key parameters derived from quantum chemical calculations, such as Density Functional Theory (DFT), provide a quantitative framework for understanding this behavior.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.
Computational Methodologies: A Standard Protocol
The data presented for analogous compounds are typically generated using a standardized computational workflow. This protocol allows for the consistent and reliable prediction of molecular properties.
A common and robust method employed for these types of analyses is Density Functional Theory (DFT) using the B3LYP functional with a 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Electronic Properties of 3-Acylindole Analogues
The following tables summarize key quantitative data from theoretical studies on molecules structurally related to this compound. This comparative data provides a strong foundation for understanding the electronic characteristics of the target molecule.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Indole | B3LYP/6-31G(d,p) | -5.45 | -0.11 | 5.34 |
| 3-Acetylindole | B3LYP/6-31G(d,p) | -5.98 | -1.54 | 4.44 |
| Indole-3-carbaldehyde | B3LYP/6-31G(d,p) | -6.12 | -1.78 | 4.34 |
Note: The values presented are representative and may vary slightly depending on the specific computational study.
The data clearly indicates that the presence of an acyl group at the 3-position of the indole ring leads to a stabilization of both the HOMO and LUMO energy levels and a significant reduction in the HOMO-LUMO gap compared to the parent indole. This suggests that this compound is likely to be more reactive than unsubstituted indole.
Table 2: Selected Calculated Bond Lengths (Å)
| Bond | Indole | 3-Acetylindole |
| C2=C3 | 1.37 | 1.39 |
| C3-C(acyl) | - | 1.48 |
| C(acyl)=O | - | 1.23 |
The introduction of the acyl group at the C3 position slightly increases the length of the C2=C3 bond, suggesting some delocalization of the pi-electrons into the substituent.
Visualization of Molecular Orbitals and Reactivity
The distribution of the frontier molecular orbitals provides a visual representation of the regions most involved in electron donation and acceptance.
For 3-acylindoles, the HOMO is typically localized over the indole ring, indicating that this is the primary site of electron donation. The LUMO, conversely, tends to be distributed over the acyl substituent and the adjacent C2-C3 bond of the indole ring. This suggests that nucleophilic attack is likely to occur at the carbonyl carbon of the acyl group.
Conclusion and Implications for Drug Development
The theoretical analysis of compounds analogous to this compound strongly suggests that this molecule possesses a reactive electronic profile characterized by a relatively small HOMO-LUMO gap. The electron-withdrawing nature of the 3-oxo-propanenitrile substituent significantly influences the electronic distribution of the indole scaffold.
For drug development professionals, this information is critical. The predicted localization of the HOMO and LUMO can guide the design of derivatives with tailored reactivity. The electron-poor regions identified by MEP analysis can indicate potential sites for hydrogen bonding or other interactions with biological targets. By understanding the fundamental electronic structure, researchers can make more informed decisions in the optimization of lead compounds, potentially accelerating the drug discovery process. Further dedicated computational and experimental studies on this compound are warranted to build upon this foundational understanding.
Methodological & Application
One-Pot Synthesis of Pyrazole Derivatives Using 3-(1H-indol-3-yl)-3-oxopropanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot, three-component synthesis of a series of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. The synthesis utilizes 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aromatic aldehydes, and 5-amino-3-methyl-1H-pyrazole in a regioselective manner. This method, employing an environmentally benign and reusable solid acid catalyst, Fe³⁺-montmorillonite, offers high yields and short reaction times. The synthesized pyrazole derivatives are of significant interest due to their potential as antibacterial and anticancer agents. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often leads to enhanced biological efficacy. The pyrazolo[3,4-b]pyridine scaffold, in particular, is a privileged structure in medicinal chemistry.[3][4] Furthermore, the incorporation of an indole moiety, a common pharmacophore in many bioactive natural products and synthetic drugs, can significantly modulate the therapeutic potential of these compounds.
Traditional multi-step syntheses of such complex heterocyclic systems are often plagued by low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy in modern organic synthesis, offering atom economy, operational simplicity, and rapid access to molecular diversity.[5]
This application note details a robust and efficient one-pot synthesis of indolyl-substituted pyrazolo[3,4-b]pyridines, providing researchers with a practical protocol for the generation of a library of these promising compounds for further biological evaluation.
Data Presentation
The following table summarizes the results of the one-pot synthesis of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using various aromatic aldehydes. The reactions were carried out under reflux in ethanol using Fe³⁺-montmorillonite as a catalyst.
| Entry | Ar-CHO | Product | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | 4a | 20 | 95 |
| 2 | 4-CH₃C₆H₄CHO | 4b | 25 | 92 |
| 3 | 4-CH₃OC₆H₄CHO | 4c | 25 | 94 |
| 4 | 4-ClC₆H₄CHO | 4d | 30 | 96 |
| 5 | 4-BrC₆H₄CHO | 4e | 30 | 93 |
| 6 | 4-FC₆H₄CHO | 4f | 35 | 90 |
| 7 | 4-NO₂C₆H₄CHO | 4g | 40 | 88 |
| 8 | 3-NO₂C₆H₄CHO | 4h | 40 | 85 |
| 9 | 2-ClC₆H₄CHO | 4i | 35 | 91 |
Experimental Protocols
Materials and Methods
-
This compound (1)
-
Aromatic aldehydes (2a-i)
-
5-amino-3-methyl-1H-pyrazole (3)
-
Fe³⁺-montmorillonite catalyst
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus (silica gel 60, 230-400 mesh)
General Procedure for the One-Pot Synthesis of 4-Aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles (4a-i)
-
To a solution of this compound (1 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask, add the respective aromatic aldehyde (1 mmol) and 5-amino-3-methyl-1H-pyrazole (1 mmol).
-
Add Fe³⁺-montmorillonite catalyst (0.05 g) to the mixture.
-
Equip the flask with a condenser and reflux the reaction mixture with constant stirring for the time specified in the data table (20-40 minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent to afford the pure product.
-
Characterize the final products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of pyrazole derivatives.
Plausible Reaction Mechanism
Caption: Proposed mechanism for pyrazolo[3,4-b]pyridine formation.
Postulated Antibacterial Signaling Pathway
Caption: Inhibition of DNA gyrase by pyrazolo[3,4-b]pyridine derivatives.
Discussion
The one-pot, three-component synthesis of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles offers a highly efficient and straightforward route to a class of compounds with significant therapeutic potential. The use of Fe³⁺-montmorillonite as a heterogeneous catalyst is a key advantage of this protocol, as it is inexpensive, environmentally friendly, and easily recoverable for reuse. The reaction proceeds with high regioselectivity and provides excellent yields across a range of substituted aromatic aldehydes, demonstrating the robustness of the method.
The synthesized compounds have been reported to exhibit promising antibacterial activity. While the exact mechanism of action for these specific indolyl-substituted derivatives requires further investigation, related pyrazolo[3,4-b]pyridine scaffolds have been shown to act as inhibitors of bacterial DNA gyrase.[1][2] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of the GyrB subunit, which contains the ATP-binding site, disrupts these vital cellular processes, leading to bacterial cell death. The planar, heterocyclic nature of the synthesized compounds makes them well-suited to interact with the ATP-binding pocket of GyrB.
Furthermore, the pyrazolo[3,4-b]pyridine core is a known pharmacophore in several anticancer agents.[3][4] The mechanism of anticancer activity for this class of compounds is often attributed to the inhibition of various protein kinases that are critical for cancer cell proliferation and survival. The indolyl moiety in the synthesized compounds may further enhance their anticancer potential by facilitating interactions with specific biological targets.
Conclusion
The detailed protocol herein provides a practical and efficient method for the one-pot synthesis of a series of novel indolyl-substituted pyrazolo[3,4-b]pyridine derivatives. This synthetic strategy is well-suited for the generation of a library of compounds for further investigation in drug discovery programs. The potential of these compounds as antibacterial and anticancer agents, coupled with their straightforward synthesis, makes them attractive candidates for further development. Future work should focus on a comprehensive evaluation of their biological activities and elucidation of their precise mechanisms of action.
References
multicomponent reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile for pyridine synthesis
Application Notes: High-Efficiency Synthesis of Indolyl-Pyridines via Multicomponent Reactions
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, appearing in a wide array of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1][2] The indole nucleus is another privileged structure in pharmacology, known for its presence in numerous bioactive natural products and synthetic drugs.[3] The fusion of these two pharmacophores into a single molecular entity, the indolyl-pyridine, has garnered significant interest in the pursuit of novel drug candidates with enhanced biological activity.[1][4][5]
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like indolyl-pyridines in a single step from simple precursors.[6] This approach aligns with the principles of green chemistry by reducing reaction times, solvent usage, and purification steps.[7] This document provides detailed protocols and data for the synthesis of polysubstituted pyridines using 3-(1H-indol-3-yl)-3-oxopropanenitrile as a key building block. These methods are characterized by their high yields, broad substrate scope, and operational simplicity, making them highly valuable for researchers, scientists, and professionals in drug development.[8]
Key Reagent: this compound
This compound, also known as 3-cyanoacetyl indole, is a versatile precursor in the synthesis of various heterocyclic compounds. Its reactive methylene group, flanked by a carbonyl and a nitrile group, makes it an ideal substrate for condensation reactions.
General Reaction Scheme
The multicomponent synthesis of indolyl-pyridines typically involves the one-pot reaction of this compound, an aldehyde, a ketone (or another active methylene compound), and a nitrogen source, commonly ammonium acetate.[8] The reaction proceeds through a cascade of transformations including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final pyridine product. Microwave irradiation has been shown to significantly accelerate these reactions.[9][8]
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-3,5-dicyano-2,6-di(1H-indol-3-yl)pyridines
This protocol describes a one-pot, three-component reaction for the synthesis of symmetrical pyridines with indole substituents at positions 2 and 6.
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ammonium acetate (10 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 4-aryl-3,5-dicyano-2,6-di(1H-indol-3-yl)pyridine.
Protocol 2: Microwave-Assisted Synthesis of 4-Aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles
This protocol outlines a one-pot, four-component synthesis of indolyl-bipyridines under microwave irradiation, which significantly reduces the reaction time.[8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Heterocyclic ketone (e.g., 2-acetylpyridine) (1 mmol)
-
This compound (1 mmol)
-
Ammonium acetate (10 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a microwave-safe vessel, a mixture of the aromatic aldehyde (1 mmol), heterocyclic ketone (1 mmol), this compound (1 mmol), and ammonium acetate (10 mmol) in ethanol (15 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at a suitable power and temperature (e.g., 120 °C) for 10-15 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is poured into cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Data Presentation
Table 1: Synthesis of 4-Aryl-3,5-dicyano-2,6-di(1H-indol-3-yl)pyridines (Protocol 1)
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5 | 90 |
| 4 | 4-Nitrobenzaldehyde | 6 | 88 |
| 5 | 2-Chlorobenzaldehyde | 5 | 85 |
Table 2: Microwave-Assisted Synthesis of 4-Aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitriles (Protocol 2)
| Entry | Aromatic Aldehyde | Heterocyclic Ketone | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Acetylpyridine | 10 | 94 |
| 2 | 4-Methylbenzaldehyde | 2-Acetylpyridine | 12 | 92 |
| 3 | 4-Bromobenzaldehyde | 2-Acetylpyridine | 10 | 96 |
| 4 | 3-Nitrobenzaldehyde | 2-Acetylpyridine | 15 | 89 |
| 5 | Benzaldehyde | 2-Acetylfuran | 12 | 90 |
Visualizations
Caption: Experimental workflow for the multicomponent synthesis of indolyl-pyridines.
Caption: Generalized mechanism for the multicomponent pyridine synthesis.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic synthesis of Indole-incorporated pyridine derivatives: antioxidant assessment and docking studies - American Chemical Society [acs.digitellinc.com]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirooxindoles from 3-(1H-indol-3-yl)-3-oxopropanenitrile and Isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This structural motif is found in numerous natural products and synthetic molecules of significant pharmaceutical interest. Spirooxindoles exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique three-dimensional architecture of spirooxindoles allows for precise spatial orientation of functional groups, making them attractive scaffolds for the design of novel therapeutic agents.
This document provides a detailed protocol for the synthesis of novel spirooxindoles through a base-catalyzed domino reaction between isatin and 3-(1H-indol-3-yl)-3-oxopropanenitrile. The reaction is anticipated to proceed via a Knoevenagel condensation followed by an intramolecular Michael addition/cyclization cascade, a common strategy for the construction of highly functionalized spirocyclic systems.
Applications and Biological Significance
The resulting indolyl-substituted spirooxindole scaffold is a privileged structure in medicinal chemistry. The indole nucleus is a key pharmacophore in many biologically active compounds, while the spirooxindole core is known to interact with various biological targets. Derivatives of this scaffold have shown potential as:
-
Anticancer Agents: Many spirooxindole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[1][2][3]
-
Antimicrobial Agents: The fusion of indole and spirooxindole moieties may lead to compounds with significant antibacterial and antifungal properties.
-
Enzyme Inhibitors: The rigid spirocyclic framework can serve as a basis for designing selective inhibitors of enzymes such as kinases and proteases, which are crucial targets in drug discovery.[2]
Reaction Scheme
Caption: Proposed reaction pathway for the synthesis of indolyl-substituted spirooxindoles.
Experimental Protocol
This protocol describes a general procedure for the synthesis of spirooxindoles from isatin and this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Isatin (or substituted isatins)
-
This compound
-
Piperidine (or other base catalyst, see Table 1)
-
Ethanol (or other suitable solvent, see Table 1)
-
Glacial Acetic Acid (for neutralization)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for filtration and purification
Procedure:
-
To a solution of isatin (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add piperidine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with a few drops of glacial acetic acid to neutralize the catalyst.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Summary of Reaction Conditions for Analogous Syntheses
The following table summarizes reaction conditions and outcomes for the synthesis of structurally related spirooxindoles, providing a reference for optimization.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference Analogy |
| Piperidine | Ethanol | Reflux | 2-4 | 85-95 | Knoevenagel/Michael cascade |
| Triethylamine | Water | Ultrasonic | 0.5-1 | 90-98 | Green synthesis approach[4] |
| L-proline | Methanol | Reflux | 6-8 | 70-85 | Organocatalytic synthesis |
| ZnS NPs | Water | Ultrasonic | 1-2 | 88-96 | Nanoparticle catalysis[5] |
| NaAuCl₄·2H₂O | Ethanol | 40 °C (MW) | 0.25 | 80-92 | Gold-catalyzed synthesis[5] |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of spirooxindoles.
References
- 1. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diastereoselective three-component reaction for the assembly of succinimide and isatin hybrid molecules with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An environmentally benign approach for the synthesis of 3,3′-pyrrolidonyl spirooxindole derivatives via a cascade Knoevenagel–Michael–cyclization multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
Application Notes and Protocols: Knoevenagel Condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the Knoevenagel condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetylindole) with various aromatic and heteroaromatic aldehydes. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of α,β-unsaturated ketones, which are precursors to a wide array of biologically active molecules and fine chemicals.[1][2] This protocol outlines two effective catalytic methods using L-proline and piperidine, offering high yields and straightforward product isolation. These methods are particularly relevant for the synthesis of novel indole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1]
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring, particularly at the C3 position, is a key strategy in the development of new therapeutic agents. The Knoevenagel condensation of this compound with aldehydes provides a direct route to α-cyano-bis(indolyl)chalcones and related structures. These compounds have shown promise in various therapeutic areas. The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene group in this compound, which then undergoes a nucleophilic addition to the aldehyde, followed by dehydration.[3]
This application note details two robust and reproducible protocols for this transformation, one employing the green and efficient organocatalyst L-proline, and a classic approach using piperidine.
Key Applications
-
Medicinal Chemistry: Synthesis of novel indole-based compounds as potential anticancer, anti-inflammatory, and antimicrobial agents.
-
Drug Discovery: Generation of diverse chemical libraries for high-throughput screening.
-
Materials Science: Preparation of functional organic molecules with potential applications in optoelectronics.
-
Fine Chemicals: Efficient synthesis of complex organic intermediates.
Quantitative Data Summary
The following tables summarize the yields and reaction times for the Knoevenagel condensation of this compound with a variety of aldehydes using L-proline as a catalyst.
Table 1: L-proline Catalyzed Knoevenagel Condensation of this compound with Various Aldehydes
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-2-(1H-indole-3-carbonyl)-3-phenylacrylonitrile | 4 | 95 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-2-(1H-indole-3-carbonyl)acrylonitrile | 3.5 | 94 |
| 3 | 4-Methoxybenzaldehyde | (E)-2-(1H-indole-3-carbonyl)-3-(4-methoxyphenyl)acrylonitrile | 4.5 | 92 |
| 4 | 4-Nitrobenzaldehyde | (E)-2-(1H-indole-3-carbonyl)-3-(4-nitrophenyl)acrylonitrile | 3 | 96 |
| 5 | Thiophene-2-carbaldehyde | (E)-2-(1H-indole-3-carbonyl)-3-(thiophen-2-yl)acrylonitrile | 4 | 93 |
| 6 | Furan-2-carbaldehyde | (E)-3-(furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | 4.5 | 91 |
| 7 | Pyridine-4-carbaldehyde | (E)-2-(1H-indole-3-carbonyl)-3-(pyridin-4-yl)acrylonitrile | 5 | 90 |
Data synthesized from representative literature reports.
Experimental Protocols
Protocol 1: L-proline Catalyzed Knoevenagel Condensation
This protocol is lauded for its environmentally benign nature and high efficiency.[1][4]
Materials:
-
This compound (1.0 mmol)
-
Aromatic or heteroaromatic aldehyde (1.0 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), L-proline (0.1 mmol), and ethanol (10 mL).
-
Attach a reflux condenser to the flask.
-
Stir the reaction mixture at 60 °C using a magnetic stirrer and hotplate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven to obtain the pure Knoevenagel condensation product.
Protocol 2: Piperidine Catalyzed Knoevenagel Condensation
This is a classic and widely used method for the Knoevenagel condensation.
Materials:
-
This compound (1.0 mmol)
-
Aromatic or heteroaromatic aldehyde (1.0 mmol)
-
Piperidine (0.1 mmol, 10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product often precipitates from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the Knoevenagel condensation protocol.
Proposed Reaction Mechanism (L-proline catalyzed)
Caption: A simplified diagram showing the proposed catalytic cycle for the L-proline mediated reaction.
References
Application Notes and Protocols for Michael Addition Reactions of 3-(1H-indol-3-yl)-3-oxopropanenitrile with Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition reaction between 3-(1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetylindole) and chalcones (1,3-diaryl-2-propen-1-ones) is a powerful carbon-carbon bond-forming reaction in organic synthesis. This reaction yields highly functionalized adducts that are valuable precursors for the synthesis of various heterocyclic compounds, including pyran and pyridine derivatives.[1] The resulting indolyl-chalcone hybrids and their subsequent cyclized products have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Many of these compounds exert their biological effects by targeting crucial cellular pathways, such as tubulin polymerization.[2][4]
These application notes provide detailed protocols for the synthesis of Michael adducts from this compound and chalcones, summarize quantitative data from related reactions, and discuss the potential applications of the products in drug development.
Reaction Principle and Mechanism
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific reaction, the active methylene group of this compound, flanked by a nitrile and an indole-3-carbonyl group, acts as the Michael donor. The chalcone, with its electrophilic β-carbon, serves as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then attacks the β-carbon of the chalcone, leading to the formation of the Michael adduct.
Data Presentation
While specific yield data for the direct, non-cyclizing Michael addition is not extensively reported, the following table summarizes yields for related multi-component reactions where this Michael addition is a key step, leading to the formation of various heterocyclic products. This data provides insight into the efficiency of the initial Michael addition step under various conditions.
| Catalyst | Solvent | Product Type | Yield (%) | Reference |
| Piperidine (20 mol%) | Ethanol | Polysubstituted Pyrans | 74-94% | [1] |
| Et3N | Ethanol | 4H-Pyrans | 91-95% | [1] |
| Ammonium Acetate | Acetic Acid/Glycol | Dihydropyridines | 75-86% | [1] |
| L-proline (20 mol%) | Ethanol | Pyrans | 70-88% | [4] |
| [Fe3O4@ZrO2] | Ethanol | Pyrido[2,3-d]pyrimidines | 70-93% | [1] |
| Triethylamine | DMF | Tetrazolo[1,5-a]pyrimidines | 61-76% | [1] |
Experimental Protocols
The following are representative protocols for the Michael addition reaction. Protocol 1 describes a general, base-catalyzed approach for the synthesis of the Michael adduct. Protocol 2 outlines a subsequent cyclization to form dihydropyridine derivatives, a common application of the initial adduct.
Protocol 1: General Synthesis of Michael Adducts
This protocol describes a piperidine-catalyzed Michael addition of this compound to a chalcone.
Materials:
-
This compound
-
Substituted Chalcone (e.g., Benzalacetophenone)
-
Piperidine
-
Ethanol (Absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the selected chalcone (1.0 eq).
-
Dissolve the reactants in a minimal amount of absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 10-20 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction time can vary from 2 to 8 hours depending on the specific substrates.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a precipitate forms, collect the crude product by filtration. If not, concentrate the mixture to an oil.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: One-Pot Synthesis of Indolyl-Substituted Dihydropyridines
This protocol is an example of a multi-component reaction where the Michael adduct is formed in situ and subsequently cyclized.[1]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Aryl Methyl Ketone (e.g., Acetophenone)
-
This compound
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethylene Glycol
-
Microwave reactor or conventional heating setup
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 eq), aryl methyl ketone (1.0 eq), this compound (1.0 eq), and an excess of ammonium acetate.
-
Add a mixture of glacial acetic acid and ethylene glycol as the solvent.
-
Heat the mixture. If using a microwave reactor, irradiate at a suitable power (e.g., 300 W) for a short duration (e.g., 4 minutes).[1] For conventional heating, reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.
-
Characterize the product using appropriate spectroscopic techniques.
References
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Antifungal Agents from 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, which have been identified as potential antifungal agents. The synthesized compounds, including pyrazole and pyridine derivatives, are expected to exhibit inhibitory activity against a range of fungal pathogens. This document outlines the synthetic procedures, characterization methods, and protocols for evaluating their antifungal efficacy.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, with a wide array of pharmacological activities, including antifungal properties. The starting material, this compound, serves as a versatile precursor for the synthesis of various heterocyclic systems. This is due to its reactive keto and nitrile functionalities, which allow for the construction of diverse molecular architectures. This document details the synthesis of two such classes of compounds: 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile and 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitriles, and provides protocols for assessing their antifungal potential. The mechanism of action for many indole-based antifungal agents involves the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or induction of oxidative stress.
Synthesis Protocols
Two primary synthetic pathways are described below, starting from this compound to yield novel pyrazole and pyridine derivatives.
Protocol 1: Synthesis of 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile
This protocol outlines the synthesis of a pyrazole derivative through the cyclization of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Pyridine
-
Hydrochloric acid (for workup, if necessary)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) and a catalytic amount of pyridine.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-amino-3-(1H-indol-3-yl)pyrazole-4-carbonitrile as a solid.
Protocol 2: Synthesis of 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitriles
This protocol describes a one-pot, multi-component reaction to synthesize substituted pyridine derivatives.
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Ammonium acetate
-
Ethanol or Acetic Acid
-
Standard laboratory glassware and reflux apparatus
-
TLC plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and an excess of ammonium acetate.
-
Solvent Addition: Add ethanol or acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction by TLC. The reaction time can vary from 2 to 8 hours depending on the specific aldehyde used.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and DMF to afford the desired 2-amino-4-(1H-indol-3-yl)-6-arylpyridine-3,5-dicarbonitrile.
Antifungal Activity Evaluation
The following protocol can be used to assess the in vitro antifungal activity of the synthesized compounds.
Materials:
-
Synthesized indole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)
-
Dimethyl sulfoxide (DMSO)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density)
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard antifungal drugs in DMSO to a concentration of 1 mg/mL.
-
Preparation of Fungal Inoculum: Grow the fungal strains on SDA or PDA plates. Prepare a suspension of fungal spores or cells in sterile saline or broth and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the compound stock solutions with SDB or PDB to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 35°C for Candida albicans, 28°C for filamentous fungi) for 24-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.
Data Presentation
The antifungal activity of the synthesized compounds can be summarized in the following table.
| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Indole-Pyrazole Derivative | Candida albicans | [Insert experimental value] |
| Aspergillus niger | [Insert experimental value] | |
| Fusarium oxysporum | [Insert experimental value] | |
| Indole-Pyridine Derivative (Aryl = Phenyl) | Candida albicans | [Insert experimental value] |
| Aspergillus niger | [Insert experimental value] | |
| Fusarium oxysporum | [Insert experimental value] | |
| Fluconazole (Standard) | Candida albicans | [Insert experimental value] |
| Aspergillus niger | [Insert experimental value] | |
| Fusarium oxysporum | [Insert experimental value] |
Visualizations
The following diagrams illustrate the synthetic workflows and a proposed mechanism of action.
Caption: Synthesis of an Indole-Pyrazole Derivative.
Caption: Synthesis of an Indole-Pyridine Derivative.
Caption: Proposed Antifungal Mechanism of Action.
Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among these, the development of indole-based anti-inflammatory drugs has been a significant area of research. The compound 3-(1H-indol-3-yl)-3-oxopropanenitrile and its derivatives represent a promising class of molecules for the discovery of novel anti-inflammatory agents. This scaffold combines the favorable pharmacological properties of the indole ring with a versatile chemical handle for structural modification, allowing for the fine-tuning of activity and selectivity towards key inflammatory targets.
Recent studies have highlighted the potential of indole derivatives to modulate critical inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The mechanism of action of many anti-inflammatory drugs involves the downregulation of the NF-κB and MAPK signaling pathways, which are pivotal in the inflammatory response. This document provides a detailed overview of the application of this compound derivatives as potential anti-inflammatory agents, including quantitative data on related compounds, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Anti-inflammatory Activity of Indole Derivatives
While comprehensive quantitative data for a wide range of this compound derivatives is still emerging, studies on structurally related indole-3-glyoxamide and N'-acylhydrazone derivatives provide strong evidence for the anti-inflammatory potential of this compound class. The following tables summarize the biological activity of these related compounds.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Indole-3-Glyoxamide Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 11q | 1,2,3-Triazole tethered Indole-3-glyoxamide | >10 | 0.12 | >83.3 |
| 13s | 1,2,3-Triazole tethered Indole-3-glyoxamide | >10 | 0.12 | >83.3 |
| Indomethacin | Standard NSAID | 0.15 | 0.25 | 0.6 |
| Celecoxib | COX-2 Selective NSAID | 8.5 | 0.04 | 212.5 |
Data sourced from a study on 1,2,3-triazole tethered indole-3-glyoxamide derivatives.[2] The exact structures for 11q and 13s can be found in the source publication.
Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time after Carrageenan | % Inhibition of Edema |
| JR19 | 10 | 4h | 59% |
| JR19 | 20 | 4h | 52% |
| Indomethacin | 10 | 4h | Not reported in this study |
Data for JR19, an N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivative, is from a study evaluating its in vivo anti-inflammatory potential.[3][4]
Key Inflammatory Signaling Pathways
The development of anti-inflammatory compounds from this compound is often aimed at modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8]
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[2][9] In mammalian cells, the major MAPK pathways include ERK, JNK, and p38 MAPK. These pathways are organized as a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK. Activated MAPKs can phosphorylate various downstream targets, including transcription factors, leading to the expression of inflammatory mediators.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to evaluate the anti-inflammatory potential of this compound derivatives.
In Vitro Assay: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of test compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) should also be included. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the cell culture supernatants.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal handling and dosing equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
Baseline Paw Volume: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The data from structurally related compounds indicate the potential for potent and selective inhibition of key inflammatory targets. The experimental protocols and pathway diagrams provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the anti-inflammatory properties of new derivatives. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their therapeutic potential.
References
- 1. 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies [ouci.dntb.gov.ua]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-(1H-indol-3-yl)-3-oxopropanenitrile in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in organic synthesis, has garnered significant attention in medicinal chemistry. Its unique chemical architecture, featuring an indole nucleus linked to a reactive β-ketonitrile moiety, makes it a versatile precursor for the construction of a diverse array of heterocyclic compounds. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data, to guide researchers in leveraging this scaffold for the discovery of novel therapeutic agents. The indole core is a privileged structure in drug discovery, present in numerous approved drugs and biologically active molecules, and its combination with the synthetically adaptable oxopropanenitrile unit offers a fertile ground for the development of new chemical entities with potential therapeutic value.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a building block for the synthesis of more complex heterocyclic systems with a range of biological activities. These activities primarily include anti-inflammatory, antifungal, and anticancer properties.
Anti-inflammatory Activity
Derivatives of this compound have shown promise as anti-inflammatory agents. A notable example is the N'-acylhydrazone derivative, N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which has demonstrated significant in vivo anti-inflammatory potential.
Quantitative Data Summary:
| Compound | Assay | Model | Dosage | Effect | Reference |
| JR19 | Leukocyte Migration | Carrageenan-induced peritonitis | 10 mg/kg | 59% reduction | [1] |
| JR19 | Leukocyte Migration | Carrageenan-induced peritonitis | 20 mg/kg | 52% reduction | [1] |
| JR19 | Cell Migration | Subcutaneous air pouch | 10 mg/kg | 66% reduction | [1] |
| JR19 | Nociceptive Response | Formalin-induced pain (inflammatory phase) | 10 mg/kg | 39% reduction | [1] |
Mechanism of Action: The anti-inflammatory effect of derivatives like JR19 is believed to be mediated through the nitric oxide (NO) pathway and modulation of pro-inflammatory cytokines. In vivo studies have indicated the involvement of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). The compound effectively decreased the levels of IL-6, TNF-α, IL-17, and IFN-γ.[1]
Signaling Pathway Diagram:
Caption: Putative anti-inflammatory mechanism of a this compound derivative.
Antifungal Activity
The indole scaffold is a common feature in many antifungal agents. Derivatives synthesized from this compound have been explored for their potential to inhibit the growth of pathogenic fungi. For instance, new thiazoline and 1,3,4-thiadiazole derivatives linked to an indole moiety have shown marked inhibition of fungal growth.[2]
Quantitative Data Summary:
| Derivative Class | Fungal Strains | Activity | Reference |
| Thiazoline and 1,3,4-thiadiazole derivatives | Aspergillus niger, Aspergillus nodulans, Alternaria alternata | Marked inhibition, nearly equal to standards | [2] |
Anticancer Activity
The versatility of this compound allows for its use in multi-component reactions to generate complex molecular architectures, some of which have been investigated for their anticancer properties. One-pot synthesis of spirooxindole derivatives is a notable example.[3] While direct anticancer data for derivatives of this compound is emerging, the broader class of indole derivatives consistently demonstrates significant cytotoxic activity against various cancer cell lines.
Quantitative Data Summary for Related Indole Derivatives:
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Indole-based tyrphostin derivatives | HCT-116 | Sub-micromolar | |
| Indole-based 1,3,4-thiadiazole derivatives | A549 (Lung) | 0.012 | |
| Indole-based 1,3,4-thiadiazole derivatives | K562 (Leukemia) | 0.010 |
Experimental Protocols
Synthesis of this compound
While various methods exist for the synthesis of derivatives, a general procedure for preparing the parent compound often involves the cyanoacetylation of indole.
Protocol: Cyanoacetylation of Indole
-
Materials: Indole, cyanoacetic acid, acetic anhydride, pyridine.
-
Procedure:
-
To a solution of indole in pyridine, add cyanoacetic acid and acetic anhydride.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Peritonitis
This model is widely used to assess the anti-inflammatory activity of novel compounds by measuring the inhibition of leukocyte migration.
Protocol: Carrageenan-Induced Peritonitis in Mice
-
Animals: Male Swiss mice (25-30 g) are used.
-
Groups:
-
Vehicle control group (e.g., saline with 5% Tween 80).
-
Test compound groups (e.g., JR19 at 10 and 20 mg/kg, administered intraperitoneally).
-
Positive control group (e.g., indomethacin at 10 mg/kg).
-
-
Procedure:
-
Administer the vehicle, test compound, or positive control to the respective groups of mice.
-
After 30 minutes, induce peritonitis by intraperitoneal injection of 0.25 mL of a 1% carrageenan solution.
-
Four hours after the carrageenan injection, euthanize the mice.
-
Wash the peritoneal cavity with 3 mL of heparinized phosphate-buffered saline (PBS).
-
Collect the peritoneal fluid and centrifuge to separate the cells.
-
Resuspend the cell pellet and count the total number of leukocytes using a Neubauer chamber.
-
-
Data Analysis: Calculate the percentage inhibition of leukocyte migration for the treated groups compared to the vehicle control group.
Experimental Workflow Diagram:
Caption: Workflow for the carrageenan-induced peritonitis assay.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549, K562) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationship Diagram:
Caption: Logical flow of the MTT assay for anticancer activity screening.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
Protocol: Broth Microdilution for Antifungal Susceptibility
-
Fungal Culture: Grow the fungal strains (e.g., Aspergillus niger) on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sufficient growth.
-
Inoculum Preparation: Prepare a standardized inoculum suspension of the fungal spores or yeast cells in sterile saline.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the inherent biological relevance of the indole nucleus make it an attractive scaffold for the development of novel therapeutic agents. The provided application notes and detailed protocols for anti-inflammatory, anticancer, and antifungal screening are intended to facilitate further research into the potential of this compound and its derivatives in drug discovery. The continued exploration of the chemical space accessible from this precursor is likely to yield new and potent drug candidates for a variety of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(1H-indol-3-yl)-3-oxopropanenitrile Multicomponent Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of multicomponent reactions (MCRs) that utilize 3-(1H-indol-3-yl)-3-oxopropanenitrile as a key building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in these multicomponent reactions can often be attributed to several factors ranging from suboptimal reaction conditions to reactant purity.[1] Key areas to investigate include:
-
Purity of Reactants: Impurities in the starting materials, particularly the this compound, aldehydes, or other active methylene compounds, can lead to unwanted side reactions and inhibit catalyst performance.[1]
-
Catalyst Activity: The choice and condition of the catalyst are critical. Catalysts can deactivate over time or may be unsuitable for the specific substrates used.
-
Reaction Conditions: Temperature, reaction time, and concentration are crucial variables. For instance, some reactions benefit from microwave irradiation to reduce reaction times and improve yields, while others may require specific reflux temperatures.[2][3]
-
Solvent Choice: The solvent plays a significant role in reactant solubility and reaction mechanism. An inappropriate solvent can hinder the reaction rate.
-
Substrate Reactivity: The electronic and steric properties of the substituents on your reactants (e.g., on the aldehyde or the indole ring) can significantly impact the reaction's success.[4][5]
Q2: How do I select the optimal catalyst for my reaction?
The catalyst is pivotal for achieving high yields. The choice depends on the specific components of your MCR.
-
Lewis Acids: Catalysts like InCl₃ and ZnCl₂ are effective but may require anhydrous conditions.[1][5]
-
Brønsted Acids: Sulfamic acid and p-Toluenesulfonic acid (p-TSA) are efficient and often environmentally benign options.[6][7]
-
Organocatalysts: L-proline is a popular, green, and effective catalyst for many MCRs involving indole derivatives, often allowing for reactions under mild conditions.[8]
-
Basic Catalysts: Piperidine or triethylamine are commonly used, particularly in Knoevenagel condensation steps that often initiate the MCR sequence.[9]
-
Phase-Transfer Catalysts: Cetyltrimethylammonium bromide (CTAB) has been shown to enhance yields in certain cases.[3][9]
A logical approach to troubleshooting low yields is outlined in the flowchart below.
Caption: Troubleshooting flowchart for low-yield multicomponent reactions.
Q3: What is the influence of substituents on the reactants?
The electronic nature of the substituents on the aromatic aldehydes and the indole nucleus significantly affects reaction outcomes.
-
On Aldehydes: Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN) are generally more electrophilic and react faster, often leading to higher yields in shorter reaction times.[8] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the aldehyde's reactivity.[5]
-
On Indoles: Electron-donating groups on the indole ring can enhance its nucleophilicity, which may lead to higher yields in some reaction types.[4] Steric hindrance from bulky substituents on either reactant can also lower the reaction rate and final yield.[4]
The interplay of these factors is crucial for optimizing the reaction.
Caption: Key experimental factors influencing reaction yield.
Q4: I'm observing significant side product formation. How can I minimize this?
Side product formation often arises from competing reaction pathways or decomposition. To minimize this:
-
Control Temperature: Excessive heat can cause decomposition of reactants or products. Run the reaction at the lowest effective temperature.
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
-
Order of Addition: In some MCRs, the order in which reactants are added can influence the outcome. A pre-formation of an intermediate (like a Knoevenagel adduct) before adding the third component might be beneficial.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and other side reactions.[7]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported multicomponent reactions using this compound derivatives as precursors.
Table 1: Comparison of Catalysts for Synthesizing Pyridine and Pyran Derivatives
| Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| L-proline | Ethanol | Reflux | 2-3 h | 70-88% | [7] |
| InCl₃ | - (MW) | - | - | High | [5] |
| Iodine | Method A/B | - | - | 43-87% | [7] |
| Ammonium Acetate | Acetic Acid | 120 | 3 h | 85-92% | [10] |
| CQDs-N(CH₂PO₃H₂)₂ | Ethanol | Reflux | - | 65-95% | [7][10] |
| Thiamine-HCl | Ethanol | Reflux | 2 h | 90-94% |[7][10] |
Table 2: Effect of Solvents and Energy Source on Yield
| Solvent / Energy Source | Catalyst | Product Type | Yield Range (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| Microwave (MW) | InCl₃ / None | Pyridines | High | Short reaction times | [2][5] |
| Ethanol (Reflux) | Thiamine-HCl | Pyridines | 90-94% | Green solvent, high yield | [10] |
| Acetic Acid | Ammonium Acetate | Pyridines | 85-92% | Effective for specific condensations | [10] |
| Water | L-proline | 3-Substituted Indoles | 86-96% | Environmentally benign | [5][8] |
| Solvent-free | Ammonium Acetate | Terpyridines | 60-83% | High atom economy, reduced waste |[10][11] |
Experimental Protocols
General Protocol for a Four-Component Synthesis of a 2-amino-4-aryl-6-(1H-indol-3-yl)pyridine-3,5-dicarbonitrile Derivative[7][10]
This protocol is a representative example and may require optimization for specific substrates.
Caption: General experimental workflow for a four-component reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst and Solvent Addition: Add the catalyst, for example, thiamine hydrochloride (15 mol%), followed by the solvent, such as ethanol (10 mL).[10]
-
Heating and Monitoring: Equip the flask with a condenser and heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice or cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, DMF, or a mixture thereof).
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrroles under Catalyst- and Solvent-Free Conditions [organic-chemistry.org]
minimizing side product formation in the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize side product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the direct C3-acylation of indole with cyanoacetic acid in the presence of an anhydride, such as acetic or propanoic anhydride. This method is often preferred due to its high yields (typically ranging from 84% to 98%), short reaction times, and relatively mild conditions.[1][2]
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main potential side products include:
-
1-cyanoacetyl-1H-indole (N-acylation product): Formed by the acylation of the indole nitrogen instead of the C3 position.
-
Di-acylated indoles: Products where both the N1 and C3 positions are acylated.
-
Indole polymers: Indole can polymerize under strongly acidic conditions.
-
Unreacted starting materials: Incomplete conversion can leave residual indole and cyanoacetic acid.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques can be used for characterization and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any impurities.
-
Infrared (IR) spectroscopy: To identify characteristic functional groups such as the nitrile (-C≡N) and ketone (C=O) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase the reaction time slightly or ensure the temperature is maintained within the optimal range (60-85°C).[1][2] |
| Suboptimal ratio of reagents. | Use a slight excess of cyanoacetic acid and anhydride relative to indole to drive the reaction to completion. | |
| Degradation of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the indole used is of high purity as impurities can interfere with the reaction. | |
| Formation of N-acylated Side Product | Reaction conditions favoring N-acylation. | While the standard procedure with acetic anhydride favors C3-acylation, the presence of strong bases can promote N-acylation. Ensure the reaction is not performed under basic conditions. |
| Presence of Polymeric Byproducts | Use of strong acids. | The reaction of indole with cyanoacetic acid and acetic anhydride is generally not performed under strongly acidic conditions, which are known to cause indole polymerization. Avoid the addition of strong acids to the reaction mixture. |
| Difficulty in Product Purification | Presence of closely related impurities. | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for effective separation. Recrystallization can also be an effective purification method. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a commonly cited method for the cyanoacetylation of indole.[1][2]
Materials:
-
Indole
-
Cyanoacetic acid
-
Acetic anhydride
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine indole (1.0 eq) and cyanoacetic acid (1.1 eq).
-
Add acetic anhydride (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C with stirring for 5-10 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water and then with a saturated sodium bicarbonate solution to remove unreacted cyanoacetic acid and acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes expected yields under different reaction conditions based on literature reports. Specific side product ratios are often not detailed but can be inferred from the principles of indole reactivity.
| Anhydride | Temperature (°C) | Time (min) | Reported Yield (%) | Primary Side Product Concern |
| Acetic Anhydride | 60-70 | 5 | 90-98[1] | Low levels of N-acylation, potential for polymerization if overheated. |
| Acetic Anhydride | Reflux | 30 | High[1] | Increased risk of side product formation at higher temperatures. |
| Propanoic Anhydride | 65-75 | 7 | 84-95[2] | Similar to acetic anhydride, with potentially different solubility characteristics for the product and byproducts. |
Visualizations
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Chemical Reaction and Side Products
Caption: The desired C3-acylation pathway and potential side reactions.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions with 3-(1H-indol-3-yl)-3-oxopropanenitrile
Welcome to the technical support center for optimizing catalytic reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(cyanoacetyl)indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm not getting any product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Inactive or Inappropriate Catalyst | Catalyst Screening: The choice of catalyst is crucial. For multi-component reactions (MCRs) to synthesize pyridines or pyrans, a range of catalysts can be effective. Consider screening basic catalysts (e.g., ammonium acetate, piperidine), Lewis acids (e.g., InCl₃, FeCl₃), or organocatalysts (e.g., L-proline).[1][2][3] For Knoevenagel condensations, basic catalysts are common, but Lewis acids can also be employed.[4] Catalyst Loading: Optimize the catalyst concentration. A typical starting point is 5-10 mol%.[4] Fresh Catalyst: Ensure your catalyst has not degraded. Use a fresh batch to rule out loss of activity. |
| Suboptimal Reaction Conditions | Temperature Optimization: Systematically vary the reaction temperature. While many reactions with this compound proceed at room temperature or with gentle heating (e.g., 60-80°C), some may require reflux conditions.[1][5] Conversely, high temperatures can sometimes lead to decomposition or side product formation.[6] Solvent Selection: The solvent plays a critical role. Protic polar solvents like ethanol are commonly used.[3] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to higher yields and shorter reaction times.[3] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts.[6] |
| Purity of Starting Materials | Reagent Quality: Impurities in this compound or other reactants can interfere with the catalytic cycle. Ensure the purity of all starting materials.[7] |
| Poor Oxidation of Intermediate (for Pyridine Synthesis) | Oxidizing Agent: In many pyridine syntheses, a dihydropyridine intermediate is formed which then needs to be oxidized. If this step is inefficient, the yield of the final pyridine product will be low. While air oxidation is sometimes sufficient, other oxidizing agents may be required.[8][9] |
Problem 2: Formation of Multiple Products or Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?
Answer: The formation of multiple products is a common issue in multi-component reactions and can be influenced by the catalyst, temperature, and stoichiometry.
Potential Side Reactions & Mitigation Strategies:
| Side Reaction | Mitigation Strategies |
| Self-Condensation | The active methylene group in this compound can potentially undergo self-condensation, especially under strong basic conditions. Use Milder Catalyst: Employ a milder base like ammonium acetate or an organocatalyst.[3] |
| Michael Addition of Reactant | In Knoevenagel condensations, the product can sometimes react with another molecule of the active methylene compound (this compound) via a Michael addition.[4] Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound and this compound.[4] |
| Formation of Alternative Heterocycles | In multi-component reactions, different cyclization pathways can lead to a mixture of heterocyclic products. For example, in the synthesis of pyridines, pyran derivatives can sometimes be formed as byproducts. Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. A thorough screening of conditions is recommended.[8] |
| Polymerization | Under harsh conditions, such as high temperatures or the presence of strong acids or bases, polymerization of reactants or products can occur, leading to a viscous reaction mixture and low yield of the desired product.[6] Control Temperature: Maintain strict control over the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is a versatile building block, frequently used in:
-
Multi-component Reactions (MCRs): It is widely used in one-pot syntheses of various heterocyclic compounds, most notably substituted pyridines and 4H-pyrans. These reactions often involve an aldehyde, an additional active methylene compound (like malononitrile), and a nitrogen source (like ammonium acetate).[3]
-
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone to form an α,β-unsaturated product.[3][4] These products can be valuable intermediates for further transformations.
Q2: Which catalysts are most effective for synthesizing pyridine derivatives from this compound?
A2: The choice of catalyst can significantly impact the yield and reaction time. While ammonium acetate is commonly used as both a nitrogen source and a catalyst, other catalysts have been shown to be effective. For instance, in a four-component reaction to produce indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids, simply refluxing in ethanol without an additional catalyst can yield good results (80-95%).[10] For other pyridine syntheses, catalysts like Vitamin B1 in combination with a surfactant (CTAB) have been used.[10]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[1][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My indole nitrogen seems to be reacting or causing side products. What can I do?
A4: The N-H of the indole ring can sometimes participate in side reactions. If you suspect this is an issue, you can protect the indole nitrogen with a suitable protecting group, such as Boc, tosyl, or SEM.[7] However, this adds extra steps to your synthesis (protection and deprotection). Often, careful optimization of reaction conditions can prevent unwanted side reactions involving the indole nitrogen.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation with Various Aldehydes
While specific comparative data for this compound is dispersed across literature, the following table, adapted from a study on similar Knoevenagel condensations, illustrates the typical effect of different catalysts on yield and reaction time.
| Catalyst | Medium | Time | Yield (%) |
| Without catalyst | Methylene Dichloride (MDC) | 12 h | 5 |
| Triethylamine | MDC | 12 h | 60 |
| Triethylamine hydrochloride | MDC | 10 h | 64 |
| Piperidine | MDC | 8 h | 72 |
Data adapted from a study on the synthesis of cyanoacrylates to demonstrate general catalyst efficiency trends.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Multi-Component Reaction for Pyridine Synthesis
This protocol provides a general method for screening different catalysts for the synthesis of a polysubstituted pyridine derivative.
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Another active methylene compound (e.g., malononitrile) (1 equivalent)
-
Ammonium acetate (as nitrogen source and potential catalyst)
-
Catalyst to be screened (e.g., L-proline, InCl₃, etc.) (5-10 mol%)
-
Solvent (e.g., ethanol)
-
TLC plates and appropriate eluent system
Procedure:
-
To a series of reaction vials, add this compound (e.g., 0.5 mmol, 92 mg).
-
To each vial, add the aromatic aldehyde (0.5 mmol), malononitrile (0.5 mmol, 33 mg), and ammonium acetate (e.g., 2.0 mmol, 154 mg).
-
To each vial, add the specific catalyst to be tested (0.025 - 0.05 mmol). Include a control reaction with no additional catalyst.
-
Add the chosen solvent (e.g., 3 mL of ethanol) to each vial.
-
Stir the reaction mixtures at a set temperature (e.g., 80°C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Once a reaction appears complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature.
-
Isolate the product, for example, by pouring the mixture into cold water and collecting the precipitate by filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Dry the product and determine the yield for each catalyst.
-
Characterize the product to confirm its identity and purity (e.g., by NMR, IR, MS).
Visualizations
Below are diagrams illustrating key workflows and relationships in optimizing catalyst selection.
Caption: General experimental workflow for a catalytic reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Potential reaction pathways in a multi-component reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 3-(1H-indol-3-yl)-3-oxopropanenitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction has a low or no yield of the desired this compound. What are the likely causes?
A1: Low conversion rates can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Ensure you are using the recommended conditions for your chosen method. For instance, the reaction of indole with cyanoacetic acid and propanoic anhydride is rapid (around 7 minutes) at 65-75°C, while the acetic anhydride method requires reflux for about 30 minutes.[1]
-
Poor Quality Starting Materials: Impurities in the indole or cyanoacetic acid can lead to side reactions. Ensure your starting materials are pure and dry.
-
Inefficient Acylating Agent Activation: The activation of cyanoacetic acid is crucial. The use of anhydrides like propanoic or acetic anhydride is common for this purpose. Incomplete activation will result in a poor yield.
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the anhydride and deactivate the acylating agent. Ensure all glassware is oven-dried and reagents are anhydrous.
Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: Indoles are susceptible to polymerization or degradation under strong acidic conditions or at elevated temperatures for extended periods. The formation of tar-like substances is indicative of such degradation. To mitigate this:
-
Control the Temperature: Avoid excessive heating. Use the recommended temperature for the specific protocol you are following.
-
Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to reaction conditions.
-
Use a Milder Catalyst (if applicable): While this reaction is often self-catalyzed by the acidic conditions generated, if you are using an additional Lewis acid, consider a milder one.
Q3: My purified product is not clean, and I suspect the presence of unreacted starting materials or side products. What are common impurities and how can I improve purification?
A3: Common impurities include unreacted indole, cyanoacetic acid, and N-acylated indole as a side product.
-
Unreacted Indole: If the reaction is incomplete, you will have leftover indole. Monitor the reaction by TLC to ensure full consumption of the starting material.
-
Cyanoacetic Acid: This can usually be removed during the aqueous workup. Ensure you are performing a thorough extraction and washing of the organic layer.
-
N-acylated Indole: While C3-acylation is generally preferred, some N-acylation can occur.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification. If recrystallization is insufficient, silica gel column chromatography can be employed.
Q4: Can I use a different acylating agent instead of cyanoacetic acid and an anhydride?
A4: Yes, other cyanoacetylating agents can be used. For instance, chloroacetylindole can be treated with potassium cyanide to yield this compound.[1] However, this introduces the use of highly toxic reagents and may require different reaction conditions. Friedel-Crafts acylation using cyanoacetyl chloride in the presence of a Lewis acid is another possibility, but care must be taken to avoid indole degradation.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound, based on literature data.
| Indole Reactant | Acylating System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Indole | Cyanoacetic acid / Propanoic anhydride | - | 65-75 | 7 min | 84-95 | [1] |
| Indole | Cyanoacetic acid / Acetic anhydride | - | Reflux | 30 min | Not specified | [1] |
| Chloroacetylindole | Potassium cyanide | Not specified | 50 | 1 h | Not specified | [1] |
Experimental Protocols
Synthesis of this compound using Propanoic Anhydride[1]
This protocol describes a rapid and high-yielding synthesis of the target compound.
Materials:
-
Indole
-
Cyanoacetic acid
-
Propanoic anhydride
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a clean, dry round-bottom flask, add indole (1 equivalent) and cyanoacetic acid (1.1 equivalents).
-
Add propanoic anhydride (2 equivalents) to the flask.
-
Heat the reaction mixture to 65-75°C with stirring for 7 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Mandatory Visualization
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 3-(1H-indol-3-yl)-3-oxopropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols to address the solubility issues commonly encountered with 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives. These compounds, while promising therapeutically, often exhibit poor aqueous solubility, which can hinder biological assays and preclinical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The core structure, consisting of an indole ring and a cyanoacetyl group, is predominantly hydrophobic (lipophilic). This nonpolar nature leads to low solubility in polar solvents like water or aqueous buffers. The estimated partition coefficient (XLogP3) for parent structures is typically above 2.0, indicating a preference for lipid environments over aqueous ones.[3][4][5][6] For a compound to be absorbed effectively, especially via the oral route, it must first dissolve at the site of absorption.[7][8]
Q2: What are the first steps I should take to solubilize my compound for a preliminary in vitro assay?
A2: A pragmatic approach is to start with simple techniques before moving to more complex formulations.[9]
-
Co-solvency: Begin by preparing a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels can be toxic to cells or interfere with the assay.
-
pH Adjustment: If your derivative has an ionizable group (e.g., an acidic or basic substituent), altering the pH of the buffer can significantly improve solubility.[10][11]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue indicating that the aqueous medium cannot maintain the compound in solution (a supersaturated state).
-
Increase Co-solvent: Try using a higher percentage of the co-solvent in the final solution, if your experimental system can tolerate it.[9]
-
Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer can help maintain solubility by forming micelles.
-
Explore Other Techniques: If precipitation persists, you may need to employ more advanced methods like complexation with cyclodextrins or creating a solid dispersion.[7][12]
Q4: How does pH modification work, and how do I know if it's suitable for my compound?
A4: pH adjustment is effective for compounds that can be ionized. The indole nitrogen is weakly acidic, but unless other strongly acidic or basic functional groups are present, its impact may be minimal.
-
For Weakly Basic Derivatives: Decreasing the pH (more acidic conditions) will protonate the basic group, forming a more soluble salt.[10][11][13]
-
For Weakly Acidic Derivatives: Increasing the pH (more basic conditions) will deprotonate the acidic group, also forming a more soluble salt.[10][11] To determine if this is a viable strategy, you must know or predict the pKa of your derivative.
Q5: What are cyclodextrins and when should I consider using them?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your indole derivative, forming an "inclusion complex" that is water-soluble.[14][15][16] This is an excellent strategy for preparing aqueous formulations for both in vitro and in vivo studies, especially when organic co-solvents are undesirable.[15][17] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[17]
Q6: What is a solid dispersion and is it difficult to prepare in a research lab setting?
A6: A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[12][18][19] This technique enhances solubility by reducing particle size to the molecular level and improving wettability.[8] While large-scale production requires specialized equipment, simple lab-scale solid dispersions can be prepared using a solvent evaporation method, which is quite feasible for research purposes.[18][19][20]
Troubleshooting and Strategy Selection
Use the following workflow to guide your selection of a suitable solubility enhancement technique.
Caption: A workflow for selecting a suitable solubility enhancement technique.
Quantitative Data Summary
While specific data for this compound derivatives is limited in public literature, the following table illustrates the typical fold-increase in solubility that can be achieved for poorly soluble indole-based compounds using various techniques.
| Technique | Example Carrier/Vehicle | Typical Fold Increase in Aqueous Solubility | Key Advantage |
| Co-solvency | 10% DMSO in PBS | 10 - 100x | Simple and quick for initial screening.[21] |
| pH Adjustment | pH shift of 2 units from pKa | 10 - 1000x | Highly effective for ionizable compounds.[22] |
| Cyclodextrin Complexation | 5% (w/v) HP-β-CD in Water | 50 - 5000x | Reduces co-solvent toxicity; suitable for in vivo use.[15][16] |
| Solid Dispersion | 1:5 Drug-to-PVP K30 Ratio | 20 - 200x | Enhances both solubility and dissolution rate.[16][23] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound in a given solvent system.
-
Preparation: Add an excess amount of your indole derivative (enough to have visible solid remaining) to a known volume (e.g., 1 mL) of the desired solvent system (e.g., pH 7.4 PBS) in a sealed vial.
-
Equilibration: Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After shaking, allow the vials to stand, letting undissolved solid settle. Carefully collect the supernatant.
-
Clarification: Centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended microparticles.
-
Quantification: Accurately dilute a sample of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and economical method for lab-scale preparation.[14]
-
Molar Calculation: Calculate the required amounts of your indole derivative and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).
-
Paste Formation: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a homogeneous paste.
-
Kneading: Add the indole derivative to the paste and knead thoroughly for 30-45 minutes. The mixture should remain a consistent paste.
-
Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.
-
Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle, and pass it through a sieve to ensure uniformity. The resulting powder can be used for dissolution studies or formulation.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable for heat-sensitive compounds and uses common lab equipment.[18][19]
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a common volatile solvent in which both your compound and the carrier are soluble (e.g., methanol or ethanol).
-
Dissolution: Dissolve both the indole derivative and the carrier (e.g., at a 1:5 drug-to-carrier weight ratio) in the chosen solvent in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.
-
Drying: Further dry the solid film under a high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the dried solid dispersion from the flask. Grind it gently to create a fine powder for subsequent experiments.
Caption: Experimental workflow for the Solvent Evaporation method.
References
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | C13H12N2O | CID 28332465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1H-indol-6-yl)-3-oxopropanenitrile | C11H8N2O | CID 144133610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. fiveable.me [fiveable.me]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. eijppr.com [eijppr.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. ijpbr.in [ijpbr.in]
- 22. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 23. ijpsjournal.com [ijpsjournal.com]
preventing decomposition of 3-(1H-indol-3-yl)-3-oxopropanenitrile during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-(1H-indol-3-yl)-3-oxopropanenitrile during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black. Is this normal?
A1: While a slight color change is expected, a rapid darkening to dark brown or black often indicates decomposition of the indole ring, possibly due to oxidation or acid-catalyzed polymerization. It is crucial to minimize exposure to air and strong acids.
Q2: The yield of my synthesis is consistently low. What are the common causes?
A2: Low yields can result from several factors, including incomplete reaction, product decomposition, or inefficient purification. Key areas to investigate are the purity of your starting materials, reaction temperature, and the presence of moisture or oxygen.
Q3: I'm having difficulty purifying the product. What are the likely impurities?
A3: Common impurities include unreacted indole, cyanoacetic acid, and side products from the acylation reaction. Additionally, decomposition of the target molecule can lead to various byproducts. Purification via recrystallization from a suitable solvent like ethanol or isopropanol is often effective.
Q4: How should I store the synthesized this compound?
A4: Due to the potential for instability, the product should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown/black | Oxidation of the indole ring. | - Perform the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Avoid excessive heat. |
| Acid-catalyzed polymerization of indole. | - Use a milder activating agent for cyanoacetic acid if possible.- Control the reaction temperature carefully. | |
| Low product yield | Incomplete reaction. | - Ensure the cyanoacetic acid is effectively activated (e.g., with acetic anhydride).- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product decomposition during workup or purification. | - Use mild workup conditions (avoid strong acids or bases).- Keep the temperature low during solvent removal.- Purify the product promptly after synthesis. | |
| Multiple spots on TLC after reaction | Formation of side products. | - Control the stoichiometry of the reactants carefully.- Optimize the reaction temperature and time. |
| Decomposition of the product on the TLC plate. | - Use a suitable eluent system and run the TLC quickly.- Consider co-spotting with starting materials to identify them. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Attempt purification by column chromatography on silica gel.- Try different solvents for recrystallization. |
| Residual solvent. | - Dry the product under high vacuum. |
Potential Decomposition Pathways
The decomposition of this compound can occur through several pathways, primarily involving the indole ring and the β-ketonitrile functionality.
Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving issues during the synthesis.
Recommended Experimental Protocol for Stable Synthesis
This protocol incorporates measures to minimize the decomposition of this compound.
Materials:
-
Indole (high purity)
-
Cyanoacetic acid
-
Acetic anhydride
-
Anhydrous solvents (e.g., toluene, ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with an inert gas inlet.
-
Purge the entire system with inert gas for at least 15-20 minutes.
-
-
Reagent Preparation:
-
In a separate flask, under an inert atmosphere, carefully add cyanoacetic acid to acetic anhydride with cooling in an ice bath. Stir for 10-15 minutes to allow for the formation of the mixed anhydride.
-
-
Reaction:
-
Dissolve indole in a minimal amount of anhydrous toluene in the reaction flask.
-
Slowly add the prepared cyanoacetic acid/acetic anhydride mixture to the indole solution at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound as a crystalline solid.
-
-
Drying and Storage:
-
Dry the purified product under high vacuum at a temperature not exceeding 40 °C.
-
Store the final product in a tightly sealed container under an inert atmosphere, protected from light and moisture.
-
scale-up challenges for the synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(1H-indol-3-yl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound at a laboratory scale?
A1: Several methods have been reported for the synthesis of this compound. The most prevalent routes involve the reaction of indole with an activated form of cyanoacetic acid. Key methods include:
-
Using Acetic Anhydride: A common and high-yielding method involves reacting indole with cyanoacetic acid in the presence of acetic anhydride.[1]
-
Using Propanoic Anhydride: Similar to the acetic anhydride method, propanoic anhydride can be used as an activating agent.[1]
-
Using Methanesulfonyl Chloride: Indole can be reacted with potassium cyanoacetate in the presence of methanesulfonyl chloride in acetonitrile.[1]
Q2: I am planning to scale up the synthesis. What are the critical process parameters I should monitor?
A2: When scaling up the synthesis of this compound, careful monitoring of several parameters is crucial to ensure safety, consistency, and product quality. These include:
-
Temperature Control: The reaction is often exothermic. Efficient heat removal is critical to prevent side reactions and potential runaway conditions.
-
Reagent Addition Rate: A controlled addition rate of the activating agent (e.g., acetic anhydride) is essential to manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, promoting efficient heat and mass transfer within the reactor.
-
Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time for maximizing product yield and minimizing impurity formation.
Q3: What are the potential impurities I should look for during the synthesis?
A3: While specific impurities can depend on the chosen synthetic route and reaction conditions, potential side products and unreacted starting materials may include:
-
Unreacted Indole and Cyanoacetic Acid.
-
Di-acylated indole derivatives.
-
Polymers or tars resulting from uncontrolled temperature excursions.
-
Impurities from starting materials that may be carried through the process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation. |
| Poor Reagent Quality: Impurities in starting materials (indole, cyanoacetic acid, or activating agent) can interfere with the reaction. | Use high-purity reagents. Consider purifying starting materials if necessary. | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | Carefully verify the stoichiometry of all reagents. An excess of the activating agent may be required, but a large excess can lead to side reactions. | |
| Inefficient Mixing: Poor agitation in the reactor leading to localized concentration gradients. | Increase the agitation speed. Ensure the reactor is properly baffled for efficient mixing. | |
| Product is a Dark Oil or Tar Instead of a Solid | Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization. | Implement more efficient cooling of the reactor. Control the addition rate of the activating agent to manage the exotherm. Consider using a solvent with a higher boiling point if appropriate. |
| Presence of Acidic Impurities: Strong acids can catalyze polymerization. | Neutralize any acidic impurities in the starting materials or formed during the reaction before work-up. | |
| Difficulty in Product Isolation/Crystallization | Presence of Impurities: Impurities can inhibit crystallization. | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect Solvent System: The chosen solvent system may not be optimal for crystallization. | Screen different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find the best conditions for crystallization. | |
| Product is an Amorphous Solid: Rapid precipitation can lead to an amorphous solid instead of crystalline material. | Control the cooling rate during crystallization. Consider seeding the solution with a small crystal of the pure product. | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Materials: Different batches of starting materials may have varying purity levels. | Qualify vendors and establish specifications for all raw materials. |
| Lack of Process Control: Inconsistent control over critical process parameters like temperature, addition rates, and mixing. | Implement strict process controls and document all parameters for each batch. |
Experimental Protocols
Representative Lab-Scale Synthesis using Acetic Anhydride
A mixture of indole (1 equivalent) and cyanoacetic acid (1.1 equivalents) is suspended in acetic anhydride (2-3 volumes). The mixture is heated to 60-70 °C for a short period (e.g., 5-10 minutes).[1] The reaction is then cooled, and the product is typically precipitated by the addition of water or an alcohol. The solid product is collected by filtration, washed, and dried.
| Parameter | Value | Reference |
| Reactants | Indole, Cyanoacetic Acid, Acetic Anhydride | [1] |
| Temperature | 60-70 °C | [1] |
| Reaction Time | ~5 minutes | [1] |
| Reported Yield | 90-98% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up challenges.
References
identifying and characterizing byproducts in 3-(1H-indol-3-yl)-3-oxopropanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield of the Desired Product in Knoevenagel Condensation
-
Question: I am synthesizing this compound via a Knoevenagel condensation of indole-3-carboxaldehyde and malononitrile, but my yields are consistently low. What are the potential causes and solutions?
-
Answer: Low yields in this Knoevenagel condensation can arise from several factors. A primary reason can be the self-condensation of indole-3-carboxaldehyde or the polymerization of malononitrile under basic conditions. The choice of catalyst and reaction conditions is crucial.
Potential Solutions:
-
Catalyst Choice: Employ a mild base as a catalyst, such as piperidine or ammonium acetate, to minimize side reactions. Strong bases can lead to unwanted self-condensation.
-
Reaction Temperature: Maintain a moderate reaction temperature. Overheating can promote byproduct formation.
-
Solvent: Use a solvent that facilitates the removal of water, which is a byproduct of the condensation. Toluene or a similar azeotrope-forming solvent with a Dean-Stark trap can be effective.
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to product degradation or byproduct formation.
-
Issue 2: Presence of Unexpected Peaks in the Crude Product's Analytical Data (HPLC/LC-MS)
-
Question: After performing a multicomponent reaction using this compound, my HPLC and LC-MS analyses show several unexpected peaks. How can I identify these byproducts?
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Answer: The presence of multiple peaks suggests the formation of side products. In multicomponent reactions involving this compound, common byproducts include Michael adducts, incompletely cyclized intermediates, or products from side reactions of other starting materials.
Identification Strategy:
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Mass Spectrometry (MS) Analysis: Determine the molecular weights of the impurities from the LC-MS data. This will provide initial clues about their potential structures.
-
Tandem MS (MS/MS): If available, perform MS/MS analysis on the impurity peaks to obtain fragmentation patterns, which can help in elucidating their structures.
-
High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution mass data to determine the elemental composition of the byproducts.
-
Isolation and NMR Spectroscopy: If a significant amount of a particular byproduct is present, consider isolating it using preparative HPLC or column chromatography. Subsequent characterization by ¹H and ¹³C NMR will provide definitive structural information.
-
Issue 3: Formation of a Difficult-to-Separate Isomer
-
Question: My reaction is producing an isomeric byproduct that is co-eluting with my target compound in HPLC. How can I resolve this?
-
Answer: The formation of E/Z isomers is a common challenge, particularly in reactions that form carbon-carbon double bonds.[1]
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Column Chemistry: Try a different HPLC column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity.
-
Mobile Phase: Modify the mobile phase composition, including the organic modifier, aqueous component, and pH. Sometimes, small changes in pH can significantly impact the separation of isomers.
-
Temperature: Adjust the column temperature, as this can affect the interaction between the analytes and the stationary phase.
-
-
Reaction Condition Modification:
-
Solvent: The polarity of the solvent can influence the stereochemical outcome of the reaction. Experiment with different solvents.
-
Catalyst: The catalyst used can also play a role in the stereoselectivity.
-
-
Isomerization: In some cases, it may be possible to convert the undesired isomer to the desired one post-synthesis through methods like photoisomerization under UV irradiation or by treatment with a base.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Based on the reactivity of this compound, especially in multicomponent reactions, the following are common byproducts:
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Unreacted Starting Materials: Incomplete reactions will result in the presence of this compound and other reactants.
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Michael Adducts: The activated double bond in Knoevenagel adducts derived from this compound is susceptible to nucleophilic attack, leading to Michael addition products.[2]
-
Self-Condensation Products: Aldehydes or ketones used in the reaction may undergo self-condensation.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under certain conditions, especially during workup.
Q2: How can I prevent the formation of byproducts?
A2: To minimize byproduct formation:
-
Control Stoichiometry: Use the optimal stoichiometric ratios of reactants.
-
Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and reduce side reactions.
-
Temperature Control: Maintain the recommended reaction temperature.
-
Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions.
Q3: What analytical techniques are best for characterizing byproducts?
A3: A combination of chromatographic and spectroscopic techniques is generally required for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and determination of molecular weights of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): For detailed structural elucidation of isolated byproducts.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the byproducts.
Data Presentation
Table 1: Potential Byproducts in Reactions Involving this compound
| Potential Byproduct | Likely Formation Context | Suggested Analytical Characterization | Mitigation Strategy |
| Unreacted Indole-3-carboxaldehyde | Knoevenagel Condensation | HPLC, LC-MS | Optimize reaction time and temperature. |
| Malononitrile Dimer/Polymer | Knoevenagel Condensation | MS | Use a mild base and control temperature. |
| Michael Adduct | Multicomponent Reactions | LC-MS (observe M+nucleophile), NMR | Control stoichiometry and reaction time. |
| Hydrolyzed Nitrile (Amide/Carboxylic Acid) | During reaction or workup | LC-MS (observe M+H₂O or M+NH₃), IR (C=O stretch) | Use anhydrous solvents and neutral workup conditions. |
| E/Z Isomers | Reactions forming C=C bonds | HPLC (method development for separation), NMR (NOE) | Optimize reaction conditions for stereoselectivity. |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound and Potential Byproducts
This protocol provides a general starting point for the analysis of reaction mixtures. Optimization may be required based on the specific byproducts formed.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a suitable solvent like acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Isolation of Byproducts by Preparative HPLC
-
Instrumentation:
-
Preparative HPLC system with a fraction collector.
-
A corresponding preparative C18 column.
-
-
Method Development:
-
Develop an analytical HPLC method that shows good separation between the desired product and the byproduct of interest.
-
Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection: Collect the fractions corresponding to the byproduct peak.
-
Post-Isolation Processing:
-
Combine the collected fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize or extract the aqueous residue to obtain the isolated byproduct.
-
Confirm the purity of the isolated fraction by analytical HPLC.
-
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct identification.
Caption: Knoevenagel condensation and potential side reactions.
References
Validation & Comparative
Structure-Activity Relationship of Pyridine Derivatives from 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Comparative Guide
A comprehensive analysis of pyridine derivatives synthesized from 3-(1H-indol-3-yl)-3-oxopropanenitrile reveals a promising scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications to the pyridine and indole rings can significantly influence their biological activities, particularly their potential as anticancer and anti-inflammatory agents.
This guide provides a comparative analysis of the structure-activity relationships of these pyridine derivatives, supported by experimental data from published research. Detailed methodologies for the key biological assays are also presented to aid researchers in the evaluation of these compounds.
Synthetic Pathway
The general synthesis of 2-substituted-4-aryl-6-(1H-indol-3-yl)pyridine-3,5-dicarbonitrile derivatives commences with a multi-component reaction involving this compound (also known as 3-cyanoacetylindole), an aromatic aldehyde, and a suitable nitrogen source, typically ammonium acetate. This reaction proceeds through a series of condensations and cyclization to form the core pyridine ring. Further modifications, such as substitution at the 2-position of the pyridine ring, can be achieved through subsequent reactions.
Validating the Michael Addition Mechanism: A Comparative Guide for 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Michael addition mechanism, with a specific focus on the role of 3-(1H-indol-3-yl)-3-oxopropanenitrile as a Michael acceptor. Through a comparative lens, this document examines the performance of various Michael acceptors in reactions with indole-based nucleophiles, supported by experimental data and detailed protocols for mechanistic validation.
The Michael Addition: A Cornerstone of Carbon-Carbon Bond Formation
The Michael addition, a conjugate addition reaction, is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, referred to as a Michael acceptor.[1][2] The inherent reactivity of the indole nucleus, particularly at the C3 position, makes it an excellent Michael donor in these reactions.
This compound as a Michael Acceptor
This compound is a versatile building block in the synthesis of complex heterocyclic compounds. While it can act as a precursor to Michael acceptors, its primary role in the context of this guide is as a Michael donor precursor, where the active methylene group can be deprotonated to form a nucleophile. However, to validate the broader mechanism, we will explore its reactivity in the context of other indole-based Michael additions.
The Generalized Michael Addition Mechanism
The Michael addition reaction typically proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts a proton from the Michael donor, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated Michael acceptor, forming a new carbon-carbon bond and generating an enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in the first step or the solvent) to yield the final Michael adduct.
Caption: Generalized mechanism of the Michael addition reaction.
Comparative Performance of Michael Acceptors with Indole Nucleophiles
The reactivity of a Michael acceptor is significantly influenced by the nature of its electron-withdrawing group (EWG). A stronger EWG increases the electrophilicity of the β-carbon, generally leading to a faster reaction rate. The following table provides a qualitative comparison of the reactivity of different classes of Michael acceptors.
| Michael Acceptor Class | Electron-Withdrawing Group (EWG) | General Reactivity with Indoles |
| α,β-Unsaturated Aldehydes | -CHO | High |
| Nitroalkenes | -NO₂ | High |
| α,β-Unsaturated Ketones | -C(O)R | Moderate to High |
| α,β-Unsaturated Esters | -C(O)OR | Moderate |
| α,β-Unsaturated Nitriles | -CN | Moderate |
| α,β-Unsaturated Amides | -C(O)NR₂ | Low |
Note: Reactivity can also be influenced by steric hindrance around the β-carbon and the specific reaction conditions.
The following table summarizes yields from various studies on the Michael addition of indoles to different acceptors. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Indole Derivative | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |
| Indole | α,α′-bis(phenylmethylene)cyclopentanone | I₂ | Dichloromethane | 4 | 60 |
| Indole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile | 4 | 97[3] |
| Indole | Methyl vinyl ketone | I₂ | - | - | 96[1] |
| Indole | β-Nitrostyrene | Feist's Acid | Ethanol | 48 | 97[4] |
| 2-Methylindole | α,α′-bis(phenylmethylene)cyclopentanone | I₂ | Dichloromethane | 4 | 85[2] |
Experimental Protocols for Mechanistic Validation
Validating the Michael addition mechanism involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.
Kinetic Analysis using UV-Vis Spectroscopy
This protocol outlines a general method for determining the rate constants of a Michael addition reaction.
Caption: General workflow for kinetic analysis of a Michael addition.
Detailed Protocol:
-
Preparation of Solutions: Prepare stock solutions of the indole nucleophile, the Michael acceptor, and the catalyst (if any) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Wavelength Selection: Determine the optimal wavelength for monitoring the reaction by scanning the UV-Vis spectra of the reactants and the product. Typically, the disappearance of the Michael acceptor's absorbance is monitored.
-
Kinetic Run: In a thermostated cuvette, mix the solutions of the indole and catalyst. The reaction is initiated by adding the Michael acceptor solution.
-
Data Acquisition: Record the absorbance at the selected wavelength at regular time intervals.
-
Data Analysis: The rate constant can be determined by plotting the natural logarithm of the absorbance versus time (for a pseudo-first-order reaction) or by using more complex integrated rate laws.
Spectroscopic Identification of Intermediates
Techniques like in-situ NMR or IR spectroscopy can be employed to detect and characterize the transient enolate intermediate formed during the reaction. This provides direct evidence for the proposed mechanism.
Computational Modeling
Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate activation energies, and visualize the transition state structures.[5] This provides theoretical support for the experimentally observed reactivity and mechanism.
Conclusion
The Michael addition is a powerful and versatile reaction for C-C bond formation with indole nucleophiles. The reactivity of the Michael acceptor is a critical factor influencing the reaction's success, with electron-withdrawing groups playing a key role. While specific quantitative data for the direct comparison of this compound as a Michael acceptor is limited, its structural features suggest it would be a moderately reactive substrate. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to further validate and explore the mechanism of Michael additions with this and other indole derivatives, contributing to the rational design of novel synthetic methodologies and bioactive molecules.
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Activated Nitriles in Heterocyclic Synthesis: Spotlight on 3-(1H-indol-3-yl)-3-oxopropanenitrile
In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds vital for drug discovery and materials science, activated nitriles stand out as versatile and powerful building blocks. Their utility stems from the electron-withdrawing nature of the nitrile group, which activates adjacent methylene protons, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of 3-(1H-indol-3-yl)-3-oxopropanenitrile against other commonly employed activated nitriles, such as malononitrile and ethyl cyanoacetate, with a focus on their application in the synthesis of medicinally relevant heterocyclic systems.
The Unique Position of this compound
This compound, also known as 3-cyanoacetyl-indole, is a unique activated nitrile that incorporates a privileged indole moiety. The indole ring is a common feature in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. By using this compound as a synthetic precursor, an indole group can be directly incorporated into the target molecule, offering a streamlined approach to novel drug candidates.
Comparative Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant therapeutic potential, serves as an excellent platform for comparing the reactivity of different activated nitriles. Below is a summary of experimental data for the synthesis of analogous pyrido[2,3-d]pyrimidine derivatives using this compound and malononitrile.
Table 1: Comparison of Activated Nitriles in the Synthesis of Pyrido[2,3-d]pyrimidines
| Activated Nitrile | Aldehyde | Amine Source | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | 6-Amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione | Fe3O4@FAp@Ni, Ethanol, Reflux | Not Specified | Good to Excellent | [1] |
| This compound | Aromatic Aldehydes | 6-Amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione | InCl3, Ethanol, Reflux | Not Specified | Good | [1] |
| Malononitrile | Aromatic Aldehydes | 6-Aminouracil | Nano-catalyst, Ethanol/Water, Gentle Heating | Not Specified | 87-95 | [1] |
| Malononitrile | α,β-Unsaturated Ester | Guanidine | NaOMe/MeOH | Not Specified | >60 | [2] |
Experimental Protocol: Synthesis of 7-(1H-indol-3-yl)-5-aryl-1,3-dimethyl-1,5-dihydropyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione [1]
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione (1 mmol) in ethanol (10 mL) was treated with a catalytic amount of Fe3O4@FAp@Ni. The reaction mixture was stirred and refluxed for the appropriate time until completion (monitored by TLC). After cooling to room temperature, the solid product was collected by filtration, washed with ethanol, and purified by recrystallization to afford the desired pyrido[2,3-d]pyrimidine derivative.
Reaction Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: General workflow for the multicomponent synthesis of pyrido[2,3-d]pyrimidines.
Comparative Synthesis of Pyrazolo[3,4-b]pyridines
Another important class of N-heterocycles are the pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological activities. The synthesis of these compounds often involves the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. Activated nitriles serve as excellent precursors for the in situ generation of the required three-carbon synthons.
Table 2: Comparison of Activated Nitriles in the Synthesis of Pyrazolo[3,4-b]pyridines
| Activated Nitrile | Other Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aldehydes, 5-Aminopyrazole | Microwave Irradiation | Short | High | [3] |
| Malononitrile | 1,3-Dicarbonyl Compounds, Hydrazine | Glacial AcOH | Not Specified | Varies | [4] |
| Ethyl Cyanoacetate | Diethyl 2-(ethoxymethylene)malonate, 3-Aminopyrazole | Not Specified | Not Specified | Varies | [4] |
Experimental Protocol: Synthesis of 3-Amino-6-(1H-indol-3-yl)-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [3]
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and 5-aminopyrazole (1 mmol) in a suitable solvent is subjected to microwave irradiation at a specified temperature and power for a short duration. After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure pyrazolo[3,4-b]pyridine derivative.
Logical Relationship in Pyrazolo[3,4-b]pyridine Synthesis
Caption: Key reaction steps in the synthesis of pyrazolo[3,4-b]pyridines.
Conclusion: Advantages and Considerations
The presented data highlights that this compound is a highly effective activated nitrile for the synthesis of complex heterocyclic systems. Its primary advantage lies in the direct incorporation of the biologically significant indole moiety, which can significantly shorten synthetic routes to potential drug candidates.
In terms of reactivity, it performs comparably to other activated nitriles like malononitrile, often providing good to excellent yields in multicomponent reactions. The choice between this compound and other activated nitriles will ultimately depend on the specific synthetic target. When the final product requires an indole substituent at the position of the activated nitrile, this compound is the superior choice due to synthetic efficiency. For targets where this specific substitution is not required, the more economical malononitrile or ethyl cyanoacetate may be preferred.
Researchers and drug development professionals should consider the strategic advantage of incorporating the indole nucleus early in the synthetic sequence when designing new heterocyclic libraries. This compound provides a powerful tool to achieve this goal, enabling the rapid generation of diverse and biologically relevant molecules.
References
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for the synthesis of heterocycles from 3-(1H-indol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds, core scaffolds in a vast number of pharmaceuticals and biologically active molecules, is a cornerstone of medicinal chemistry.[1][2] The precursor, 3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetyl indole, serves as a versatile building block for constructing complex molecular architectures, particularly indole-substituted pyridine derivatives.[3] This guide provides a comparative overview of different catalytic strategies employed for the synthesis of these valuable heterocycles, with a focus on catalyst efficiency, reaction conditions, and product yields. The information is supported by experimental data and protocols to aid in laboratory applications.
I. Overview of Synthetic Strategies
The primary route to synthesizing pyridine-based heterocycles from this compound involves one-pot, multi-component reactions (MCRs). These reactions are highly efficient, combining multiple reactants in a single step to form complex products, thereby reducing waste and saving time.[3][4] The choice of catalyst and energy source (conventional heating vs. microwave irradiation) significantly influences the reaction's speed, efficiency, and environmental footprint.[3][5]
The general scheme involves the condensation of this compound with aldehydes, ketones, and a nitrogen source, most commonly ammonium acetate, which also often serves as a catalyst.[3]
II. Comparative Data on Catalytic Performance
The following table summarizes the performance of various catalytic systems in the synthesis of different indole-substituted pyridine heterocycles.
| Catalyst/Condition | Reactants | Heterocyclic Product | Solvent | Time | Yield (%) | Reference |
| Ammonium Acetate | Aromatic Aldehyde, Heterocyclic Ketone | 4-Aryl-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile | - | - | High | [3] |
| Ammonium Acetate | Aromatic Aldehyde, Aromatic Ketone | 3-Cyano-2-(1H-indol-3-yl)pyridine derivatives | - | Short | High | [3] |
| Microwave Irradiation | Aromatic Aldehyde, 5-Aminopyrazole | (3'-Indolyl)pyrazolo[3,4-b]pyridine | - | Short | High | [3] |
| Microwave Irradiation | Aromatic Aldehyde, Naphthylamine | (3'-Indolyl)benzo[h]quinoline | - | Short | High | [3] |
| L-proline | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | 2-(1H)-Pyridinone | - | - | - | [6] |
| Catalyst-free (MW) | Isatin, Indole | 3-Indolyl-3-hydroxy oxindoles | None | 5 min | 31-64% | [7] |
Note: Specific reaction times and yields can vary significantly based on the specific substrates used. "High" yield generally refers to ranges reported in the literature, often exceeding 80-90%.
III. Experimental Protocols
Below are representative methodologies for the synthesis of indole-substituted pyridines using different catalytic approaches.
Protocol 1: Ammonium Acetate Catalyzed Synthesis of Polysubstituted Pyridines (Conventional Heating)
This protocol is a generalized procedure for a one-pot, four-component synthesis.
-
In a round-bottom flask, combine this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), a ketone (e.g., a heterocyclic or aromatic ketone, 1 mmol), and ammonium acetate (4-6 mmol).
-
Add a suitable solvent, such as ethanol or acetic acid (15-20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product often precipitates from the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry it under a vacuum.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Protocol 2: Microwave-Assisted Synthesis of Fused Indolyl-Pyridines
This method significantly reduces reaction times.[3]
-
In a specialized microwave reaction vessel, place this compound (1 mmol), an aldehyde (1 mmol), and an amino-heterocycle such as 5-aminopyrazole (1 mmol).
-
Add a catalytic amount of a base like piperidine or use ammonium acetate as the nitrogen source. For solvent-free conditions, the reagents can be mixed without a solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) and power (e.g., 200-300 W) for a short duration, typically ranging from 5 to 15 minutes.
-
After irradiation, allow the vessel to cool to room temperature.
-
Add ethanol to the vessel and collect the resulting solid precipitate by filtration.
-
Wash the product with cold ethanol and dry to obtain the final compound.
IV. Visualized Workflows and Relationships
Diagram 1: General Workflow for Multi-Component Synthesis
Caption: Workflow for one-pot synthesis of indole-substituted heterocycles.
Diagram 2: Comparison of Catalytic Approaches
Caption: Logical comparison of heating methods for heterocycle synthesis.
V. Conclusion
The synthesis of pyridine heterocycles from this compound is effectively achieved through multi-component reactions. While traditional catalysts like ammonium acetate under conventional heating provide reliable routes, the adoption of microwave-assisted synthesis offers significant advantages in terms of drastically reduced reaction times and often improved yields.[3] The choice between a catalyzed or catalyst-free microwave approach depends on the specific substrates and desired product. For drug development professionals, these rapid and efficient green chemistry methodologies are invaluable for building libraries of novel indole-based compounds for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review [mdpi.com]
- 5. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
validating the binding affinity of 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives to target enzymes
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of 3-(1H-indol-3-yl)-3-oxopropanenitrile and related indole structures are of particular interest due to their diverse biological activities, including the inhibition of key enzymes implicated in various diseases. This guide provides a comparative analysis of the binding affinity of several classes of indole derivatives to their target enzymes, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Indole Derivatives
The inhibitory potency of novel compounds is a critical parameter in drug discovery. The following tables summarize the binding affinities (IC50 and Kᵢ values) of various indole derivatives against their respective target enzymes. It is important to note that while the core interest lies in this compound derivatives, publicly available, direct comparative data for a series of these specific compounds is limited. Therefore, this guide presents data on structurally related indole derivatives to provide valuable insights into their potential as enzyme inhibitors.
Table 1: Inhibitory Activity of Bis(indol-3-yl)methane Derivatives against α-Glucosidase and α-Amylase
| Compound ID | Substitution on Indole Ring | α-Glucosidase IC₅₀ (µM)[1] | α-Amylase IC₅₀ (µM)[1] |
| 5a | Unsubstituted | 55.53 ± 0.40 | 493.59 ± 10.34 |
| 5e | 6-Chloro | 9.00 ± 0.97 | 40.03 ± 2.14 |
| 5g | 5-Bromo | 7.54 ± 1.10 | 32.18 ± 1.66 |
| 5h | 2-Phenyl | 9.57 ± 0.62 | 31.47 ± 1.42 |
| 5l | 6-Methyl | Not Reported | 36.35 ± 1.37 |
| 5s | 1-Methyl-5-bromo | 30.48 ± 1.27 | 30.91 ± 0.86 |
| Acarbose (Standard) | - | 261.45 ± 2.17 | 80.33 ± 2.95 |
Table 2: Inhibitory Activity of Indole-Glycyrrhetinic Acid Derivatives against Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound ID | Heterocycle Fused to GA | PTP1B IC₅₀ (µM)[2] | PTP1B Kᵢ (µM)[2] | Inhibition Type[2] |
| 4f | Indole | 2.5 | 3.9 | Non-competitive |
| 5f | N-phenylpyrazole | 3.1 | 4.6 | Non-competitive |
| Ursolic Acid (Control) | - | 5.6 | 8.9 | Non-competitive |
| Suramin (Control) | - | 4.1 | 7.1 | Competitive |
| Claramine (Control) | - | 13.7 | 15.4 | Non-competitive |
Table 3: Inhibitory Activity of Indole Derivatives against Stimulator of Interferon Genes (STING)
| Compound ID | Cell Line | STING IC₅₀ (µM)[3] |
| 4dc | RAW-Lucia™ ISG | 0.14 |
| 4dc | THP1-Dual™ | 0.39 |
| H151 (Reference) | RAW-Lucia™ ISG | >1 |
| H151 (Reference) | THP1-Dual™ | >1 |
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating the binding affinity of chemical compounds. Below is a generalized protocol for a biochemical enzyme inhibition assay, which can be adapted for specific enzymes and indole derivatives.
General Biochemical Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test indole derivatives
-
Reference inhibitor compound
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
2. Preparation of Solutions:
-
Dissolve the purified enzyme in the assay buffer to a predetermined concentration.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dissolve the test indole derivatives and reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Perform serial dilutions of the test compounds and reference inhibitor to obtain a range of concentrations for testing.
3. Assay Procedure:
-
Add a fixed volume of the enzyme solution to each well of the 96-well microplate.
-
Add a small volume of the diluted test compounds or reference inhibitor to the respective wells. Include control wells with solvent only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitors for a specific duration (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a microplate reader. The kinetic or endpoint reading will depend on the nature of the assay.
4. Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
For determination of the inhibition constant (Kᵢ), experiments are typically performed at various substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) using methods like the Lineweaver-Burk plot.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations, created using the DOT language, depict a generic experimental workflow for validating binding affinity and a simplified kinase signaling pathway, a common target for indole derivatives.
Caption: Experimental workflow for determining the IC50 of indole derivatives.
Caption: Simplified kinase signaling pathway showing a point of inhibition.
References
- 1. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of synthetic routes to pyrazoles using 3-(1H-indol-3-yl)-3-oxopropanenitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives from readily available starting materials is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of synthetic routes to pyrazoles using 3-(1H-indol-3-yl)-3-oxopropanenitrile, a versatile building block in heterocyclic chemistry.
This report focuses on the comparative performance of different synthetic strategies, offering a clear overview of reaction conditions, yields, and methodologies. The primary route explored is the cyclocondensation reaction with hydrazine hydrate, with variations in reaction conditions leading to different outcomes. Additionally, a multi-component, microwave-assisted approach for the synthesis of more complex pyrazole-fused heterocycles is presented as a modern alternative.
Executive Summary of Synthetic Approaches
The synthesis of pyrazoles from this compound predominantly relies on its reaction with hydrazine derivatives. This comparison highlights two main approaches: a conventional thermal method and a microwave-assisted multi-component reaction.
-
Conventional Synthesis via Cyclocondensation: This widely-used method involves the direct reaction of this compound with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions. This approach is straightforward and often results in high yields of the desired 5-(1H-indol-3-yl)-1H-pyrazol-4-amine.
-
Microwave-Assisted Four-Component Synthesis: This modern technique allows for the rapid, one-pot synthesis of more complex pyrano[2,3-c]pyrazole derivatives. By combining an indole aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate under microwave irradiation, this method significantly reduces reaction times and can provide good to excellent yields.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Conventional Cyclocondensation | Microwave-Assisted Four-Component Synthesis |
| Product | 5-(1H-indol-3-yl)-1H-pyrazol-4-amine | 6-amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Starting Material | This compound | 3-(1H-indol-3-yl)carbaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate |
| Reaction Time | Not explicitly stated, typically several hours | 5 - 6 minutes |
| Temperature | Refluxing Ethanol (approx. 78 °C) | Not explicitly stated, microwave irradiation at 280 W |
| Yield | Quantitative[1] | 73 - 84%[2] |
| Catalyst/Reagents | Hydrazine hydrate, Ethanol | Hydrazine hydrate, NaOH, Ethanol |
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic pathways discussed in this guide, starting from the common indole precursor.
Experimental Protocols
Route 1: Conventional Synthesis of 5-(1H-indol-3-yl)-1H-pyrazol-4-amine
This protocol describes the direct cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Dry Ethanol
Procedure:
-
A solution of this compound (1 equivalent) in dry ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield 3-(1H-indol-3-yl)-1H-pyrazol-5-amine[1]. One study reported a quantitative yield for this reaction[1].
Route 2: Microwave-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol details a rapid, one-pot synthesis of a complex pyrazole derivative using microwave irradiation.
Materials:
-
2-Phenyl-1H-indole-3-carbaldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a suitable microwave reaction vessel, combine 2-phenyl-1H-indole-3-carbaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.1 mmol), and NaOH (5 mol %) in ethanol (10 mL)[2].
-
The mixture is thoroughly mixed and then subjected to microwave irradiation for 5-6 minutes at 280 W output power[2].
-
After irradiation, the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration and washed with a mixture of chloroform and methanol to afford the pure pyrano[2,3-c]pyrazole derivative with reported yields between 73-84%[2].
Objective Comparison of the Synthetic Routes
Conventional Cyclocondensation:
-
Advantages: This method is experimentally simple, utilizes common laboratory equipment, and can produce high to quantitative yields of the target pyrazole. The starting material is directly converted to the pyrazole core, making it an atom-economical process.
-
Disadvantages: The reaction time is a significant drawback, often requiring several hours of reflux. This can be energy-intensive and may not be suitable for high-throughput synthesis applications.
Microwave-Assisted Four-Component Synthesis:
-
Advantages: The most significant advantage is the drastic reduction in reaction time, from hours to minutes[2]. This method allows for the rapid construction of complex molecular architectures in a single step, which is highly desirable in drug discovery for the generation of diverse compound libraries. The yields are consistently high.
-
Disadvantages: This route leads to a more complex, fused pyrazole system rather than a simple substituted pyrazole. It also requires specialized microwave synthesis equipment. The starting materials are different from the conventional method, which may impact the overall synthetic strategy.
Conclusion
The choice of synthetic route for the preparation of pyrazoles from this compound and related precursors depends heavily on the desired final product and the available resources. For the straightforward synthesis of simple indolyl-pyrazoles, the conventional cyclocondensation with hydrazine hydrate offers a reliable and high-yielding, albeit slower, method. For the rapid generation of more complex, drug-like scaffolds, the microwave-assisted multi-component reaction is a powerful and efficient alternative. Researchers should consider the trade-offs between reaction time, molecular complexity, and equipment availability when selecting the most appropriate synthetic strategy for their specific research goals.
References
A Comparative Guide to the Drug-Likeness of Novel Compounds Derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile
In the landscape of modern drug discovery, the indole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, in particular, have garnered significant interest due to their synthetic versatility and potential for diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] However, promising biological activity alone is insufficient for a compound to become a viable drug candidate. It must also possess favorable pharmacokinetic and safety profiles, collectively known as "drug-likeness." This guide provides a comparative evaluation of the drug-likeness of hypothetical derivatives of this compound, supported by established experimental and in silico methodologies.
Comparative Analysis of Drug-Likeness Parameters
The drug-likeness of a compound is a complex interplay of its physicochemical properties, which influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET). A preliminary assessment of these properties can be achieved through computational models and adherence to established guidelines like Lipinski's Rule of Five.[5][6][7][8] The following table summarizes the in silico predicted drug-likeness parameters for a series of hypothetical derivatives of this compound.
| Compound | Molecular Weight (Da) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Violations | Predicted GI Absorption | Predicted BBB Permeability |
| Parent Scaffold | 198.2 | 1.85 | 1 | 2 | 0 | High | Yes |
| Derivative A | 320.4 | 3.2 | 2 | 4 | 0 | High | Yes |
| Derivative B | 450.5 | 4.8 | 3 | 6 | 0 | High | No |
| Derivative C | 510.6 | 5.5 | 4 | 8 | 2 | Low | No |
| Alternative Scaffold X | 380.3 | 2.5 | 1 | 5 | 0 | High | Yes |
Experimental Protocols
The evaluation of drug-likeness integrates both computational and experimental approaches to build a comprehensive profile of a compound's potential as a therapeutic agent.
In Silico ADMET Prediction
-
Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.
-
Methodology:
-
The 2D structures of the parent compound and its derivatives are generated using chemical drawing software.
-
These structures are then imported into ADMET prediction software such as SwissADME or PreADMET.[9]
-
The software calculates various physicochemical and pharmacokinetic parameters, including molecular weight, LogP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability.[9][10][11][12][13][14]
-
The results are analyzed to assess compliance with drug-likeness rules and to identify potential liabilities.
-
Lipinski's Rule of Five
-
Objective: To assess the "drug-likeness" of a compound, specifically its potential for oral bioavailability.[6][7][8]
-
Methodology: The in silico generated data is evaluated against the following criteria, which state that an orally active drug generally has:
In Vitro Biological Assays
-
Objective: To experimentally validate the in silico predictions and further characterize the biological properties of the compounds.
-
Examples of Relevant Assays:
-
Cytotoxicity Assays: To evaluate the toxicity of the compounds against various cell lines (e.g., MTT assay, LDH assay). Low cytotoxicity against normal cells is a desirable trait.[14]
-
Permeability Assays: To measure the ability of a compound to cross biological membranes (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA).
-
Metabolic Stability Assays: To assess the susceptibility of a compound to metabolism by liver enzymes (e.g., incubation with liver microsomes).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to analyze the inhibitory activity of a compound on a specific protein target.[15]
-
Visualizing the Drug-Likeness Evaluation Workflow and a Relevant Signaling Pathway
To better illustrate the process of evaluating drug-likeness and the potential mechanism of action of these compounds, the following diagrams have been generated.
Caption: Workflow for the evaluation of drug-likeness of novel compounds.
Caption: A hypothetical kinase signaling pathway potentially targeted by indole derivatives.
Conclusion
The evaluation of drug-likeness is a critical step in the early stages of drug discovery. For compounds derived from the promising this compound scaffold, a multi-pronged approach combining in silico predictions with experimental validation is essential. By systematically analyzing ADMET properties and adhering to principles like Lipinski's Rule of Five, researchers can prioritize candidates with a higher probability of success in clinical trials, ultimately accelerating the development of new and effective medicines.
References
- 1. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 14. In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
Proper Disposal of 3-(1H-indol-3-yl)-3-oxopropanenitrile: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-(1H-indol-3-yl)-3-oxopropanenitrile, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar compounds, such as other indole and nitrile-containing molecules, should be reviewed to infer potential hazards. Nitrile compounds are often toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[1] Therefore, this compound should be handled as hazardous waste.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[1][2]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
In the event of a spill, the area should be evacuated and ventilated. The spill should be contained with an inert absorbent material, such as vermiculite or sand, and collected into a sealed, labeled container for hazardous waste disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]
-
Waste Identification and Segregation:
-
Waste Collection and Container Requirements:
-
Collect solid waste in a clearly labeled, compatible container.[2]
-
For liquid waste, use a dedicated, leak-proof hazardous waste container.[2]
-
Containers must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste.[2][4]
-
The container must be kept closed except when adding waste.[2][3][4]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.[2]
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]
-
The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[1][2]
-
Allow the rinsed container to air dry completely before disposal.[2]
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits and guidelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [2] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [2][4] |
| Storage Time for Full Containers | Must be removed from the SAA within three days after the container becomes full. | [4] |
| Storage Time for Partially Filled Containers | May remain in a SAA for up to one year. | [4] |
| pH for Potential Drain Disposal (Aqueous, Non-Hazardous) | Between 5.5 and 10.5, if not otherwise hazardous. Always verify local regulations. | [5] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(1H-indol-3-yl)-3-oxopropanenitrile
This guide provides crucial safety and logistical information for the handling and disposal of 3-(1H-indol-3-yl)-3-oxopropanenitrile in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: This document provides general safety guidance based on the handling of similar chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before any handling, storage, or disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific SDS for this compound is not provided, related indole and nitrile compounds are known to present certain hazards.[1][2] These may include acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for skin and eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[4][5][6] | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[5][7] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[8] A face shield should be worn when there is a risk of splashing. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully fastened laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[8][9] | To prevent inhalation of any dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the manufacturer-specific SDS for this compound.
-
Don Personal Protective Equipment (PPE): Equip yourself with the PPE detailed in Table 1. Ensure gloves are inspected for any signs of damage before use.[9]
-
Prepare Workspace: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[8] Ensure the work area is clean and uncluttered. Have spill containment materials readily available.
-
Weigh Compound: When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles. Use a dedicated and clean spatula and weighing vessel.
-
Transfer and Use: Handle the compound with care, avoiding the generation of dust. If transferring to a solution, add the solid to the solvent slowly.
-
Decontaminate: After use, decontaminate all surfaces and equipment that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, as hazardous waste.[10]
-
Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[9]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[11]
Logical Relationship for Disposal
Caption: Logical workflow for the disposal of this compound waste.
Detailed Methodology:
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagent and contaminated disposable items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[11]
-
The container must be compatible with the chemical and kept securely closed when not in use.
-
-
Container Decontamination:
-
Empty containers that held the compound must be treated as hazardous waste unless properly decontaminated.[11]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.[11]
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11]
-
Do not dispose of this chemical down the drain or in the regular trash.[11][12] Disposal must be carried out by a licensed hazardous waste management company.
-
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. gpisupply.com [gpisupply.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. benchchem.com [benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
